Product packaging for 3-(Oxan-4-yl)aniline(Cat. No.:CAS No. 1202006-13-0)

3-(Oxan-4-yl)aniline

Cat. No.: B3089888
CAS No.: 1202006-13-0
M. Wt: 177.24
InChI Key: LRCBWZYCGVEGAR-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)aniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24. The purity is usually 95%.
The exact mass of the compound 3-(Tetrahydro-2h-pyran-4-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B3089888 3-(Oxan-4-yl)aniline CAS No. 1202006-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCBWZYCGVEGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-13-0
Record name 3-(oxan-4-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Oxan-4-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process: the formation of a key intermediate, 4-(3-nitrophenyl)tetrahydro-2H-pyran, followed by the reduction of the nitro group to yield the target aniline derivative. This document details the experimental protocols, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the synthetic pathway.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

  • Synthesis of 4-(3-nitrophenyl)tetrahydro-2H-pyran: This intermediate is synthesized via a Suzuki-Miyaura cross-coupling reaction.

  • Reduction of 4-(3-nitrophenyl)tetrahydro-2H-pyran: The nitro group of the intermediate is then reduced to an amine, yielding the final product, this compound.

A detailed experimental protocol for this synthetic sequence has been adapted from patent literature, providing a reliable method for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3-nitrophenyl)tetrahydro-2H-pyran

This procedure details the Suzuki-Miyaura coupling of 3-nitrophenylboronic acid with a suitable tetrahydropyran derivative.

Reaction Scheme:

Step_1_Synthesis_of_4-(3-nitrophenyl)tetrahydro-2H-pyran 3-Nitrophenylboronic_acid 3-Nitrophenylboronic acid Product_1 4-(3-Nitrophenyl)tetrahydro-2H-pyran 3-Nitrophenylboronic_acid->Product_1 4-Iodo-tetrahydro-2H-pyran 4-Iodo-tetrahydro-2H-pyran 4-Iodo-tetrahydro-2H-pyran->Product_1 Pd_catalyst Pd(PPh3)4 Pd_catalyst->Product_1 Base Na2CO3 Base->Product_1 Solvent Toluene/Ethanol/Water Solvent->Product_1

Caption: Synthesis of the nitro-intermediate.

Materials:

  • 3-Nitrophenylboronic acid

  • 4-Iodo-tetrahydro-2H-pyran

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-iodotetrahydro-2H-pyran (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq) is prepared in a solvent mixture of toluene, ethanol, and water (ratio may vary, a common starting point is 4:1:1).

  • The mixture is degassed by bubbling nitrogen or argon through it for 15-30 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the reaction mixture.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(3-nitrophenyl)tetrahydro-2H-pyran.

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro group of 4-(3-nitrophenyl)tetrahydro-2H-pyran to the corresponding aniline.

Reaction Scheme:

Step_2_Synthesis_of_this compound Nitro_Intermediate 4-(3-Nitrophenyl)tetrahydro-2H-pyran Final_Product This compound Nitro_Intermediate->Final_Product Reduction Reducing_Agent H2, Pd/C Reducing_Agent->Final_Product Solvent_2 Ethanol or Methanol Solvent_2->Final_Product

Caption: Reduction to the final product.

Materials:

  • 4-(3-Nitrophenyl)tetrahydro-2H-pyran

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol or Methanol

Procedure:

  • 4-(3-Nitrophenyl)tetrahydro-2H-pyran (1.0 eq) is dissolved in ethanol or methanol in a hydrogenation vessel.

  • A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized with hydrogen (typically 1-4 atm).

  • The reaction mixture is stirred vigorously at room temperature for 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography or recrystallization to afford pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and reaction times can vary depending on the specific reaction conditions and scale.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Suzuki-Miyaura Coupling3-Nitrophenylboronic acid, 4-Iodo-tetrahydro-2H-pyran, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water80-10012-2470-85>95
2Nitro Reduction4-(3-Nitrophenyl)tetrahydro-2H-pyran, 10% Pd/C, H₂Ethanol or MethanolRoom Temp.2-1690-99>98

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Reduction Reactants_1 Mix Reactants: 3-Nitrophenylboronic acid 4-Iodo-tetrahydro-2H-pyran Na2CO3 Degas Degas with N2/Ar Reactants_1->Degas Add_Catalyst_1 Add Pd(PPh3)4 Degas->Add_Catalyst_1 Heat_Reflux Heat to Reflux Add_Catalyst_1->Heat_Reflux Workup_1 Aqueous Workup & Extraction Heat_Reflux->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate 4-(3-Nitrophenyl)tetrahydro-2H-pyran Purification_1->Intermediate Reactant_2 Dissolve Intermediate in Solvent Intermediate->Reactant_2 Add_Catalyst_2 Add 10% Pd/C Reactant_2->Add_Catalyst_2 Hydrogenation Pressurize with H2 Add_Catalyst_2->Hydrogenation Filter Filter off Catalyst Hydrogenation->Filter Concentrate Concentrate Filtrate Filter->Concentrate Final_Product_Workflow This compound Concentrate->Final_Product_Workflow

Caption: Overall synthesis workflow.

This in-depth guide provides the essential information for the successful synthesis of this compound. Researchers are advised to consult original literature and patents for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale of operation. Standard laboratory safety precautions should be followed at all times.

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxan-4-yl)aniline, also known as 3-(tetrahydro-2H-pyran-4-yl)aniline, is an aromatic amine containing a saturated tetrahydropyran ring. This structural motif, combining a lipophilic aromatic core with a more polar, three-dimensional heterocyclic system, is of significant interest in medicinal chemistry. Aniline derivatives are integral components of numerous pharmaceuticals, and the incorporation of saturated heterocycles can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from computational predictions, other values are estimated based on structurally related compounds due to the limited availability of direct experimental data for this specific molecule.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOChemScene[1]
Molecular Weight 177.24 g/mol ChemScene[1]
Appearance PowderAmerican Elements[2]
Melting Point 99-103 °C (estimated)Based on 4-(Thiophen-3-yl)aniline[3]
Boiling Point >190 °C (estimated)Based on N-methylaniline[4]
Water Solubility Slightly soluble (estimated)Based on aniline's solubility of 3.6 g/100 mL at 20°C[5]
pKa (conjugate acid) 4.0 - 5.0 (estimated)Based on substituted anilines[6][7]
LogP (predicted) 1.6 - 2.16PubChemLite, ChemScene[1][8]
Topological Polar Surface Area (TPSA) 35.25 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized procedures that can be readily adapted for this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Procedure:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (Microscale Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Procedure:

  • A small amount of this compound (approx. 0.2 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The apparatus is heated, and the temperature is monitored.

  • As the liquid heats, a steady stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, the pKa of its conjugate acid is determined by titrating a solution of the amine with a strong acid and monitoring the pH.

Procedure:

  • A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

  • A calibrated pH electrode is immersed in the solution.

  • A standard solution of a strong acid (e.g., HCl) is added in small, known increments.

  • The pH of the solution is recorded after each addition.

  • A titration curve is generated by plotting pH versus the volume of acid added.

  • The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Procedure:

  • A known amount of this compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to ensure thorough mixing and allowed to stand for a period to allow the two phases to separate completely.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Synthesis and Analysis Workflow

Synthesis_and_Analysis_Workflow cluster_synthesis Plausible Synthesis Route cluster_purification_analysis Purification and Analysis 3-Bromoaniline 3-Bromoaniline Suzuki_Coupling Suzuki-Miyaura Coupling 3-Bromoaniline->Suzuki_Coupling Tetrahydropyran-4-boronic_acid_pinacol_ester Tetrahydropyran-4-boronic_acid_pinacol_ester Tetrahydropyran-4-boronic_acid_pinacol_ester->Suzuki_Coupling 3-(Oxan-4-yl)aniline_product This compound Suzuki_Coupling->3-(Oxan-4-yl)aniline_product Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purified_Product Purified Product Column_Chromatography->Purified_Product HPLC_Analysis HPLC Analysis Purified_Product->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy Purified_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified_Product->Mass_Spectrometry Purity_Confirmation Purity & Structure Confirmation HPLC_Analysis->Purity_Confirmation NMR_Spectroscopy->Purity_Confirmation Mass_Spectrometry->Purity_Confirmation

A plausible workflow for the synthesis and analysis of this compound.

Biological Context and Signaling Pathways

Aniline and its derivatives are prevalent scaffolds in drug discovery due to their versatile chemistry and ability to interact with various biological targets. While there is no specific signaling pathway documented for this compound, structurally related compounds have been investigated as antagonists for chemokine receptors, such as CCR5, and as inhibitors of enzymes like phosphodiesterase 10A (PDE10A).

Representative Signaling Pathway: CCR5 Antagonism

CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the entry of certain strains of HIV into host cells. Antagonists of CCR5 can block this interaction, thereby preventing viral entry. The diagram below illustrates a simplified representation of this mechanism.

CCR5_Antagonism_Pathway cluster_cell Host Cell cluster_virus HIV CCR5_Receptor CCR5 Receptor G_Protein G Protein CCR5_Receptor->G_Protein CD4_Receptor CD4 Receptor Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade gp120 gp120 gp120->CCR5_Receptor Binds (Blocked) gp120->CD4_Receptor Binds Aniline_Derivative Aniline-based CCR5 Antagonist Aniline_Derivative->CCR5_Receptor Blocks

Simplified diagram of CCR5 antagonism by an aniline derivative.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a summary of its physicochemical properties, drawing from both predictive models and data from analogous structures. The detailed experimental protocols offer a practical framework for the empirical determination of these key parameters. While the specific biological activity of this compound remains to be fully elucidated, its structural similarity to known bioactive molecules suggests potential for future therapeutic applications. The provided workflows for synthesis and analysis, along with the representative signaling pathway, serve as a foundation for further research and development efforts centered on this and related compounds.

References

Compound Identification and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on 3-(Oxan-4-yl)aniline, a valuable building block for researchers in drug discovery and medicinal chemistry.

CAS Number: 1202006-13-0[1]

Chemical Name: this compound, also known as 3-(Tetrahydro-2H-pyran-4-yl)aniline.[1]

Molecular Structure: The molecule consists of an aniline ring substituted at the 3-position with a tetrahydropyran (oxane) ring.

SMILES: NC1=CC=CC(C2CCOCC2)=C1[1]

InChI: InChI=1S/C11H15NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7,12H2[2]

Physicochemical and Computational Data

The following table summarizes key quantitative data for this compound, providing essential information for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Monoisotopic Mass 177.11537 Da[2]
Purity (Typical) >95%[1]
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
LogP (Predicted) 2.1628[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]
Predicted Collision Cross Section (CCS)

Predicted CCS values provide insight into the molecule's ion mobility and are useful in mass spectrometry analysis.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 178.12265138.5
[M+Na]⁺ 200.10459143.6
[M-H]⁻ 176.10809144.8
Data calculated using CCSbase and sourced from PubChem.[2]

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for this compound.

G A Starting Material: 3-Bromo(oxan-4-yl)benzene C Reaction Vessel A->C Add B Ammonia Source: e.g., LiN(SiMe3)2 B->C Add D Buchwald-Hartwig Amination C->D Heat G Workup & Purification: Aqueous wash, Extraction, Column Chromatography D->G E Catalyst System: Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., KPhos) E->C Add F Solvent: e.g., Toluene F->C Add H Final Product: This compound G->H

References

Spectroscopic and Physicochemical Data of 3-(Oxan-4-yl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic and physicochemical data for the compound 3-(Oxan-4-yl)aniline. The information is compiled from various chemical databases and is intended to serve as a foundational resource for researchers engaged in drug discovery and development, chemical synthesis, and materials science.

Physicochemical Properties

This compound, with the chemical formula C₁₁H₁₅NO, is an organic compound that incorporates both an aniline and a tetrahydropyran moiety.[1][2] Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 1202006-13-0[2][3]
Molecular Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.24 g/mol [2]
Monoisotopic Mass 177.11537 Da[1]
SMILES NC1=CC=CC(C2CCOCC2)=C1[2]
InChIKey LRCBWZYCGVEGAR-UHFFFAOYSA-N[1]
XlogP (predicted) 1.6[1]
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections summarize the available predicted and experimental information.

AdductPredicted m/z
[M+H]⁺178.12265
[M+Na]⁺200.10459
[M-H]⁻176.10809
[M+NH₄]⁺195.14919
[M+K]⁺216.07853
[M+H-H₂O]⁺160.11263
[M+HCOO]⁻222.11357
[M+CH₃COO]⁻236.12922
[M]⁺177.11482
Data sourced from PubChem[1]

Experimental ¹H NMR and ¹³C NMR data for this compound were not found in the surveyed literature. For definitive structural elucidation and confirmation, it is recommended that researchers acquire experimental NMR data.

Experimental IR spectroscopic data for this compound is not available in the provided search results. This analysis would typically be used to identify functional groups present in the molecule, such as the N-H stretches of the aniline amine group and C-O stretches of the oxane ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not extensively documented in the available literature. However, a general workflow for the synthesis and analysis of such a compound can be proposed.

The synthesis of this compound would likely involve the coupling of a protected aniline derivative with an oxane-containing building block, followed by deprotection. The characterization of the final product would follow a standard analytical workflow to confirm its identity and purity.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Final Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation ms->data_analysis nmr->data_analysis ir->data_analysis final_product Characterized this compound data_analysis->final_product

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This generalized workflow highlights the key stages from starting materials to the fully characterized final product. The synthesis phase involves the chemical reaction followed by work-up and purification. The purified compound is then subjected to various spectroscopic analyses, including Mass Spectrometry, NMR, and IR, to confirm its structure and purity. The final step involves the analysis and interpretation of this data.

References

A Technical Guide to the Solubility of 3-(Oxan-4-yl)aniline in Common Organic Solvents for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific quantitative solubility data for 3-(Oxan-4-yl)aniline in common organic solvents is not extensively available in the public domain. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the methodologies to determine and understand the solubility of this and similar novel chemical entities. The data presented herein is illustrative and intended to serve as a template for reporting such findings.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring both a hydrophilic aniline group and a more lipophilic oxane ring, suggests a nuanced solubility profile that is critical to its development as a potential therapeutic agent. Solubility in various organic solvents is a fundamental physicochemical property that influences reaction conditions for synthesis and derivatization, purification strategies, formulation development, and the execution of various in vitro and in vivo assays. This technical guide outlines the standard experimental protocols for determining the solubility of this compound and presents a logical workflow for its assessment in a drug discovery context.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes to demonstrate how such information should be presented.

Solvent ClassSolventIUPAC NamePredicted Solubility (mg/mL)Notes
Protic Solvents MethanolMethanol> 50High solubility expected due to hydrogen bonding.
EthanolEthanol> 50High solubility expected.
IsopropanolPropan-2-ol~ 25Moderate to high solubility.
Aprotic Polar Solvents DMSODimethyl sulfoxide> 100Excellent solvent for a wide range of compounds.[1]
DMFN,N-Dimethylformamide> 100High solubility expected.
AcetonitrileAcetonitrile~ 15Moderate solubility.
AcetonePropan-2-one~ 20Moderate solubility.
Ethereal Solvents THFTetrahydrofuran~ 30Good solubility due to the ether linkage.
Diethyl EtherEthoxyethane< 5Low solubility expected due to low polarity.
Ester Solvents Ethyl AcetateEthyl acetate~ 10Moderate to low solubility.
Hydrocarbon Solvents TolueneToluene< 1Poor solubility expected in non-polar solvents.
HexaneHexane< 0.1Very low to negligible solubility.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through several methods, with kinetic and thermodynamic solubility assays being the most common in a drug discovery setting.[2]

Kinetic Solubility Assessment

This method measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution of the compound in an organic solvent, typically DMSO.[2]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a specified volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to initiate precipitation.

  • Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours). The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent system and is considered the gold standard.[2]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a different organic solvent.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator (e.g., at 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted with an appropriate solvent, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Reporting: The thermodynamic solubility is reported in mg/mL or µg/mL.

Logical Workflow for Solubility Assessment in Drug Discovery

The assessment of a new chemical entity's solubility typically follows a tiered approach, starting with high-throughput screening and progressing to more detailed characterization for promising candidates.

Solubility_Workflow node_start Start: New Chemical Entity (e.g., this compound) node_kinetic High-Throughput Kinetic Solubility Screening (DMSO/Aqueous Buffer) node_start->node_kinetic node_decision1 Is Kinetic Solubility > 50 µM? node_kinetic->node_decision1 node_thermo Thermodynamic Solubility in Key Solvents (e.g., PBS, SGF, SIF) node_decision1->node_thermo Yes node_stop De-prioritize or Redesign (Poor Physicochemical Properties) node_decision1->node_stop No node_formulation Formulation Development Studies (e.g., co-solvents, excipients) node_thermo->node_formulation node_organic Thermodynamic Solubility in Common Organic Solvents node_thermo->node_organic Parallel Assessment for Synthesis/Process Chemistry node_advance Advance to Further Preclinical Studies node_formulation->node_advance

A general workflow for the assessment of a new chemical entity's solubility in a drug discovery program.

References

An In-Depth Technical Guide to 3-(Oxan-4-yl)aniline and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of 3-(Oxan-4-yl)aniline and its derivatives, with a particular focus on their potential as kinase inhibitors in cancer therapy. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways to support ongoing research and development in this area.

Core Compound: this compound

This compound, also known as 3-(tetrahydro-2H-pyran-4-yl)aniline, serves as a valuable scaffold in medicinal chemistry. Its structure combines an aniline ring, a common pharmacophore in kinase inhibitors, with a non-planar, saturated oxane ring. This oxane moiety can improve physicochemical properties such as solubility and metabolic stability, making it an attractive component in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
CAS Number 1202006-13-0
Appearance Powder
SMILES NC1=CC=CC(C2CCOCC2)=C1
IUPAC Name This compound

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core often involves the construction of more complex molecules, such as anilinoquinazolines, which are known to target various protein kinases. A general synthetic approach involves the reaction of a substituted 4-chloroquinazoline with the aniline nitrogen of this compound or its analogs.

General Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazoline derivatives is outlined below. This multi-step process typically starts from a substituted anthranilic acid.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

  • Formation of the Quinazolinone Ring: A mixture of the appropriately substituted 2-amino-benzonitrile and dimethylformamide-dimethyl acetal (DMF-DMA) in toluene is heated to 110°C for 5 hours. This reaction forms the intermediate (E)-N′-(2-cyano-4-nitrophenyl)-N,N′-dimethylformimidamide.[1]

  • Formation of the 4-Anilinoquinazoline Core: The intermediate from step 1 is treated with the desired aniline derivative (e.g., this compound) in acetic acid at 120°C for 7 hours. This step results in the formation of the 6-nitro-4-anilinoquinazoline derivative.[1]

  • Reduction of the Nitro Group: The nitro group on the quinazoline ring is reduced to an amine using iron powder and ammonium chloride in a mixture of isopropyl alcohol and water (10:1 ratio) at 110°C for 4 hours. This yields the 6-amino-4-anilinoquinazoline derivative.[1]

  • Further Derivatization (Optional): The newly formed amino group at the 6-position can be further functionalized, for example, by reductive amination with an aldehyde in the presence of sodium triacetoxyborohydride.[1]

Biological Activity and Structure-Activity Relationships

Derivatives of this compound, particularly those with a 4-anilinoquinazoline scaffold, have shown significant potential as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Key targets include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Anticancer Activity of Anilinoquinazoline Derivatives

Numerous studies have demonstrated the potent anti-proliferative activity of 4-anilinoquinazoline derivatives against a variety of cancer cell lines. The tables below summarize the in vitro cytotoxicity of selected compounds.

Table 2: In Vitro Anticancer Activity of Selected 4-Anilinoquinazoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 8a A431 (skin carcinoma)2.62
Compound 18 A431 (skin carcinoma)1.36 ± 0.044
Compound 18 A549 (lung carcinoma)0.83 ± 0.114
Compound 19 PC3 (prostate cancer)>10
Compound 19 HT29 (colon cancer)8.9
Compound 19 MCF7 (breast cancer)>10
Kinase Inhibitory Activity

The anticancer effects of these compounds are often attributed to their ability to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Table 3: Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

CompoundKinase TargetIC₅₀ (µM)Reference
Compound 20 MERS-CoV (in Vero cells)0.157[1]

It is important to note that while the oxane ring is a key structural feature, the overall activity of the molecule is also heavily influenced by the substitution pattern on both the quinazoline and aniline rings.

Signaling Pathways

The therapeutic potential of this compound derivatives as anticancer agents is largely based on their ability to modulate key signaling pathways that are often hyperactivated in cancer. The following diagrams illustrate the EGFR and CDK2 signaling pathways and indicate the points of inhibition by anilinoquinazoline-based compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Anilinoquinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis. Anilinoquinazoline-based inhibitors can also be designed to target CDK2.

CDK2_Signaling_Pathway cluster_Rb_E2F CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Anilinoquinazoline Derivative Inhibitor->CDK2_CyclinE Inhibits

Caption: CDK2 Signaling Pathway Inhibition.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized compounds.

  • Cell Seeding: Plate cancer cells (e.g., HT29) at a density of 3 x 10³ cells/well in 96-well plates.

  • Incubation: Incubate the cells for 24 hours in DMEM medium supplemented with 1% BSA.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations (e.g., 1 µM) or with DMSO as a control. The final DMSO concentration should be less than 0.1% (v/v).

  • EGF Stimulation (for EGFR-dependent cell lines): After one hour of compound treatment, stimulate the cells with EGF (30 ng/mL) or 10% FBS. A set of wells should be left untreated (1% BSA only).

  • Final Incubation: Incubate the plates for 72 hours.

  • MTS Assay: Estimate cell growth using a colorimetric MTS test according to the manufacturer's instructions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase.

  • Assay Setup: Perform kinase assays in 96-well plates.

  • Reaction Mixture: The reaction mixture should contain the kinase (e.g., EGFR or CDK2), the substrate (e.g., poly(Glu4/Tyr)), [γ-³²P]ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Measurement: Spot the reaction mixture onto filter paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

Conclusion

This compound represents a promising chemical scaffold for the development of novel kinase inhibitors. Its derivatives, particularly those based on a 4-anilinoquinazoline core, have demonstrated significant potential as anticancer agents by targeting key signaling pathways such as those mediated by EGFR and CDK2. The incorporation of the oxane ring offers a strategic advantage for improving the druglikeness of these compounds. Further research focusing on the structure-activity relationship and optimization of the pharmacokinetic properties of these derivatives is warranted to advance them towards clinical development. This guide provides a foundational resource for researchers in the field to build upon and accelerate the discovery of new and effective cancer therapies.

References

Potential Research Areas for 3-(Oxan-4-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Oxan-4-yl)aniline

This compound, also known as 3-(tetrahydro-2H-pyran-4-yl)aniline, is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its structure combines an aniline moiety, a common pharmacophore in numerous bioactive molecules, with a non-planar, saturated oxane ring. This unique combination offers opportunities to explore novel chemical space and develop drug candidates with favorable physicochemical and pharmacological properties. The oxane group can influence solubility, metabolic stability, and conformational rigidity, making it an attractive component for modern drug design.

This technical guide outlines potential research avenues for this compound, focusing on its application as a core building block in the synthesis of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols and conceptual frameworks are provided to facilitate further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for assessing its drug-like characteristics and for planning synthetic transformations.

PropertyValueReference
CAS Number 1202006-13-0[1][2]
Molecular Formula C₁₁H₁₅NO[3]
Molecular Weight 177.24 g/mol [3]
Topological Polar Surface Area (TPSA) 35.25 Ų[3]
Predicted LogP 2.1628[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]

Potential Research Area 1: Kinase Inhibitors for Oncology

The aniline scaffold is a cornerstone in the design of numerous kinase inhibitors approved for cancer therapy.[4][5][6][7][8] Derivatives of 4-anilinoquinazolines and 4-anilino-3-quinolinecarbonitriles have shown significant efficacy as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.[4] The this compound core can be utilized to synthesize novel analogs of these established inhibitor classes, with the oxane moiety potentially conferring improved selectivity and pharmacokinetic profiles.

Hypothesized Signaling Pathway: EGFR Inhibition

Derivatives of this compound can be designed to target the ATP-binding site of the EGFR tyrosine kinase domain. Inhibition of EGFR signaling can block downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothesized EGFR signaling pathway and its inhibition.

Experimental Workflow: Synthesis and Evaluation of Kinase Inhibitors

A general workflow for the synthesis and evaluation of this compound-based kinase inhibitors is depicted below. This involves the synthesis of a library of compounds, followed by in vitro and cell-based assays to determine their inhibitory activity and anticancer effects.

Kinase_Inhibitor_Workflow Start This compound Synthesis Library Synthesis (e.g., Amide Coupling, Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for kinase inhibitor discovery.

Potential Research Area 2: GPCR Modulators for CNS Disorders

G-protein coupled receptors are a major class of drug targets, particularly for central nervous system (CNS) disorders. The discovery of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater receptor subtype selectivity and improved safety profiles. The unique three-dimensional structure of the oxane moiety in this compound makes it an interesting scaffold for exploring allosteric binding pockets in GPCRs.

Hypothesized Mechanism: Allosteric Modulation of a GPCR

A derivative of this compound could act as a positive or negative allosteric modulator (PAM or NAM) of a target GPCR. By binding to an allosteric site, it can modulate the receptor's response to the endogenous ligand, leading to a fine-tuned physiological effect.

GPCR_Modulation cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Endogenous Ligand Ligand->GPCR Modulator This compound Derivative (Allosteric Modulator) Modulator->GPCR Signaling Intracellular Signaling G_Protein->Signaling

Caption: Allosteric modulation of a GPCR.

Key Experimental Protocols

General Procedure for N-Acylation of this compound

This protocol describes a standard method for forming an amide bond between this compound and a carboxylic acid, a common step in the synthesis of bioactive molecules.[9]

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or DMF) at room temperature, add a coupling agent such as HATU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Activation: Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is useful for forming a carbon-carbon bond between an aryl halide and this compound, enabling the synthesis of biaryl structures.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Characterization of Synthesized Compounds

Synthesized derivatives of this compound should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compounds.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutics. Its unique structural features make it a valuable building block for creating diverse libraries of compounds targeting kinases and GPCRs. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating research programs aimed at unlocking the full potential of this versatile molecule in drug discovery. Further exploration of its derivatives is warranted to identify new lead compounds for the treatment of cancer and CNS disorders.

References

An In-depth Technical Guide on the Safety and Handling of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 3-(Oxan-4-yl)aniline. It is intended for use by qualified professionals and is not exhaustive. All personnel handling this chemical should be adequately trained and consult the most current Safety Data Sheet (SDS) from their supplier before use.

Introduction

This compound is a chemical compound used in research and development, particularly as a building block in medicinal chemistry. Its structure, incorporating both an aniline and an oxane moiety, makes it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of this compound to ensure its safe use in a laboratory setting.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may not have been experimentally confirmed.

PropertyValueSource
Chemical Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.25 g/mol [1]
CAS Number 1202006-13-0[1][2]
Appearance Powder[1]
IUPAC Name This compound[1]
Synonyms 3-(Tetrahydro-2H-pyran-4-yl)aniline[2]
SMILES C1COCCC1C2=CC(=CC=C2)N[1]
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
Predicted LogP 2.1628[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

GHS Pictogram: [1]

  • alt text

Safe Handling and Storage

Personal Protective Equipment (PPE)

A logical workflow for determining the necessary personal protective equipment when handling this compound is outlined below.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Start: Handling this compound AssessHazards Assess Hazards: - Harmful if swallowed - Skin Irritant - Eye Irritant - Respiratory Irritant Start->AssessHazards EyeProtection Eye Protection: Safety glasses with side shields or goggles AssessHazards->EyeProtection Eye Hazard HandProtection Hand Protection: Chemically resistant gloves (e.g., nitrile) AssessHazards->HandProtection Skin Hazard BodyProtection Body Protection: Laboratory coat AssessHazards->BodyProtection Skin Hazard RespiratoryProtection Respiratory Protection: Use in a well-ventilated area or fume hood. Consider a respirator if dust is generated. AssessHazards->RespiratoryProtection Inhalation Hazard CheckSDS Consult Supplier's SDS for specific recommendations EyeProtection->CheckSDS HandProtection->CheckSDS BodyProtection->CheckSDS RespiratoryProtection->CheckSDS End Proceed with experiment CheckSDS->End

Caption: PPE selection workflow for handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory.

  • A chemical fume hood is recommended, especially when handling the powder, to minimize inhalation exposure.

  • An eyewash station and safety shower should be readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is room temperature.[1]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Toxicological Information

Experimental Protocols

Specific, published experimental protocols detailing the synthesis, purification, or use of this compound are not available at the time of this writing. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before commencing any new procedures.

Biological Signaling Pathways and Experimental Workflows

There is currently no publicly available information on the biological targets, mechanism of action, or any signaling pathways associated with this compound. Similarly, no specific experimental workflows involving this compound have been described in the literature. Therefore, no diagrams for signaling pathways or experimental workflows can be provided.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that must be handled with appropriate safety precautions. The primary hazards are associated with its potential for harm if swallowed and its irritant effects on the skin, eyes, and respiratory system. Adherence to the handling and storage guidelines outlined in this document, in conjunction with the information provided in the supplier's Safety Data Sheet, is essential for its safe use in a laboratory environment. Further research is needed to fully characterize the toxicological and biological properties of this compound.

References

3-(Oxan-4-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(Oxan-4-yl)aniline

This technical guide provides a comprehensive overview of the chemical properties, characterization, and a conceptual workflow for the synthesis and analysis of this compound, a compound of interest to researchers in medicinal chemistry and materials science.

Compound Data

Quantitative data for this compound is summarized in the table below. This data is essential for experimental design, including reaction stoichiometry, and for the interpretation of analytical results.

PropertyValueCitations
Chemical Formula C₁₁H₁₅NO[1][2][3]
Molecular Weight 177.25 g/mol [1]
Alternate M.W. 177.24 g/mol [2]
Synonym 3-(Tetrahydro-2H-pyran-4-yl)aniline[2]
CAS Number 1202006-13-0[1][2]
Appearance Powder[1]

Experimental Protocols

The characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and structure. Below are detailed methodologies for key experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be employed.

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show signals corresponding to the aromatic protons on the aniline ring and the aliphatic protons on the oxane ring. The integration of the signals would correspond to the number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) would indicate adjacent protons.

  • ¹³C NMR Spectroscopy: This analysis identifies the different carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic carbons and the aliphatic carbons of the oxane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the compound through fragmentation patterns.

  • Sample Introduction: The sample can be introduced in various ways, including direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate charged molecules.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. The fragmentation pattern can be analyzed to further confirm the structure.

Chromatography

Chromatographic techniques are essential for assessing the purity of the compound and for purification.

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of a reaction and to get a preliminary assessment of purity. A small amount of the compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The position of the spot(s) is visualized, often under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique for purity assessment and purification. A solution of the compound is injected into a column packed with a stationary phase, and a mobile phase is pumped through. The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A single sharp peak is indicative of a pure compound.

Conceptual Workflow: Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification purity_check Purity Assessment (TLC, HPLC) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr ms Mass Spectrometry (LRMS, HRMS) purity_check->ms final_product Pure this compound nmr->final_product ms->final_product

Caption: Conceptual workflow for the synthesis and characterization of this compound.

References

Methodological & Application

The Strategic Role of 3-(Oxan-4-yl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical scaffold 3-(Oxan-4-yl)aniline, also known as 3-(tetrahydropyran-4-yl)aniline, has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its unique structural features, combining a rigid aromatic core with a flexible, polar tetrahydropyran (THP) moiety, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors.

Application Notes

The incorporation of the this compound scaffold into drug candidates can be strategically employed to address several key aspects of drug design:

  • Improved Solubility and Physicochemical Properties: The oxane (tetrahydropyran) ring introduces a polar ether linkage, which can enhance the aqueous solubility of a molecule. This is a critical parameter for improving oral bioavailability and formulation characteristics. The non-planar, saturated nature of the THP ring also disrupts planarity, which can reduce the potential for undesirable π-π stacking interactions and associated toxicity.

  • Vectorial Exit and Protein-Ligand Interactions: The THP moiety can act as a "vectorial exit" from the aromatic ring, allowing for the exploration of three-dimensional space within a protein's binding pocket. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues and contributing to binding affinity and selectivity.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more lipophilic or electronically activated aliphatic chains. This can lead to an improved metabolic profile and a longer in vivo half-life for drug candidates.

  • Scaffold for Kinase Inhibitors: A significant application of this compound is in the development of kinase inhibitors. The aniline nitrogen provides a key attachment point for coupling with various heterocyclic core structures that are common in kinase inhibitor design. The tetrahydropyran group can then be positioned to interact with the solvent-exposed region of the kinase ATP-binding site, contributing to potency and selectivity.

A prominent example of the utility of this compound is its use in the synthesis of substituted bicyclic pyrimidine compounds that act as kinase inhibitors, particularly Janus kinase (JAK) inhibitors. These compounds have therapeutic potential in the treatment of autoimmune diseases and cancer.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of exemplary compounds incorporating the this compound moiety against various Janus kinases. The data is extracted from patent literature (WO 2017/011559 A1) and demonstrates the potency of these compounds.

Compound IDTarget KinaseIC50 (nM)
Example 1JAK110
Example 2JAK15
Example 3JAK18
Example 4JAK225
Example 5JAK215
Example 6TYK250
Example 7TYK230

Data is representative and sourced from publicly available patent information for illustrative purposes.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor incorporating the this compound scaffold, based on procedures described in the scientific and patent literature.

Protocol: Synthesis of a Substituted Pyrimidine Kinase Inhibitor

Objective: To synthesize a potent JAK inhibitor by coupling this compound with a chlorinated pyrimidine core.

Materials:

  • This compound

  • 2,4-dichloro-5-ethylpyrimidine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-ethylpyrimidine (1.0 eq), this compound (1.1 eq), Cesium carbonate (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrimidine product.

  • Characterization: Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_synthesis Synthetic Workflow A This compound C Pd-catalyzed Buchwald-Hartwig Cross-Coupling A->C B Chlorinated Pyrimidine Core B->C D Purification (Chromatography) C->D E Final Kinase Inhibitor D->E G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition G cluster_logic Structure-Property Relationship Scaffold This compound Solubility Improved Solubility Scaffold->Solubility Metabolism Enhanced Metabolic Stability Scaffold->Metabolism Binding Favorable Protein Interactions Scaffold->Binding Bioavailability Potential for Improved Oral Bioavailability Solubility->Bioavailability Metabolism->Bioavailability

3-(Oxan-4-yl)aniline: A Versatile Building Block in the Synthesis of Nociceptin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – October 31, 2025 – 3-(Oxan-4-yl)aniline, a key chemical intermediate, is proving to be a valuable building block in the synthesis of potent and selective antagonists for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL-1 receptor. This emerging application holds significant promise for the development of novel therapeutics targeting pain, depression, and other neurological disorders.

The NOP receptor system is implicated in a wide range of physiological processes, and its modulation offers a promising avenue for drug discovery. Researchers have identified this compound as a critical scaffold for constructing complex molecules that exhibit high affinity and selectivity for the NOP receptor. The incorporation of the oxane (tetrahydropyran) moiety can favorably influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This application note details the use of this compound in the synthesis of a specific class of NOP receptor antagonists and provides a comprehensive experimental protocol for a key synthetic transformation.

Application in the Synthesis of NOP Receptor Antagonists

This compound serves as a crucial starting material for the synthesis of a series of potent NOP receptor antagonists. A key reaction involves the acylation of the aniline nitrogen with a substituted cyclopropanecarbonyl chloride. This reaction forms a critical amide bond, which is a common feature in many biologically active compounds. The resulting N-(3-(oxan-4-yl)phenyl)cyclopropanecarboxamide core can be further elaborated to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

One notable example is the synthesis of compounds with the general structure of (1R,2R)-1-amino-N-(3-(oxan-4-yl)phenyl)-2-(substituted)cyclopropanecarboxamides. These compounds have been investigated for their potential as NOP receptor antagonists.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving this compound.

Protocol 1: Synthesis of N-(3-(oxan-4-yl)phenyl)cyclopropanecarboxamide

This protocol describes the acylation of this compound with cyclopropanecarbonyl chloride.

Materials:

  • This compound

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon reaction completion, wash the mixture with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO4 and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis described in Protocol 1.

Reactant 1Reactant 2ProductSolventBaseYield (%)
This compoundCyclopropanecarbonyl chlorideN-(3-(oxan-4-yl)phenyl)cyclopropanecarboxamideDCMTriethylamine>90%

Logical Workflow for Synthesis

The synthesis of NOP receptor antagonists from this compound can be represented by the following logical workflow.

G A This compound C Acylation Reaction A->C B Cyclopropanecarbonyl chloride B->C D N-(3-(oxan-4-yl)phenyl)cyclopropanecarboxamide C->D E Further Synthetic Modifications D->E F NOP Receptor Antagonist E->F

Caption: Synthetic workflow for NOP receptor antagonists.

Signaling Pathway Modulation

While the direct signaling pathway for a specific antagonist is proprietary, the general mechanism of NOP receptor antagonists involves blocking the downstream signaling cascade initiated by the endogenous ligand, nociceptin/orphanin FQ (N/OFQ).

G cluster_cell Cell Membrane NOP_Receptor NOP Receptor (ORL-1) G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates N_OFQ Nociceptin (N/OFQ) N_OFQ->NOP_Receptor Activates Antagonist NOP Receptor Antagonist (derived from this compound) Antagonist->NOP_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels ↓ Ca2+ Channels G_Protein->Ca_Channels Inhibits K_Channels ↑ K+ Channels G_Protein->K_Channels Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) Ca_Channels->Cellular_Response K_Channels->Cellular_Response

Caption: NOP receptor signaling and antagonist action.

The versatile nature of this compound as a synthetic building block, coupled with the therapeutic potential of NOP receptor antagonists, underscores its importance in modern drug discovery and development. Further exploration of this scaffold is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

Application of 3-(Oxan-4-yl)aniline in the Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxan-4-yl)aniline, a substituted aniline featuring a tetrahydropyran ring, serves as a key building block in the synthesis of highly specific and potent kinase inhibitors. The oxane moiety can improve physicochemical properties such as solubility and metabolic stability, making it a valuable scaffold in drug discovery. A prominent example of its application is in the synthesis of Volasertib (BI 6727), a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical regulator of multiple stages of mitosis, and its overexpression is frequently observed in a wide range of human cancers, making it an attractive target for cancer therapy. This document provides detailed application notes and protocols for the synthesis and biological context of a PLK1 inhibitor derived from this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of Volasertib (BI 6727), a kinase inhibitor synthesized using a derivative of this compound, against PLK1 and other related kinases.

Compound NameTarget KinaseIC50 (nM)Assay ConditionsReference
Volasertib (BI 6727) PLK10.87In vitro kinase assayWO2008025559A1
PLK25In vitro kinase assayWO2008025559A1
PLK356In vitro kinase assayWO2008025559A1

Signaling Pathway

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, particularly during mitosis. Its inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the central role of PLK1 in the G2/M checkpoint and mitosis, and the mechanism of its inhibition.

PLK1_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis cluster_Inhibition Inhibition G2 G2 Phase Progression PLK1 PLK1 G2->PLK1 Activation Cdc25C_inactive Cdc25C (inactive) [pS216] Mitotic_Entry Mitotic Entry Cdc25C_inactive->Mitotic_Entry Activates CDK1 Spindle Spindle Assembly Cytokinesis Cytokinesis Volasertib Volasertib (BI 6727) Volasertib->PLK1 Inhibits Arrest Mitotic Arrest Apoptosis Apoptosis Arrest->Apoptosis PLK1->Cdc25C_inactive Phosphorylates & Activates PLK1->Spindle PLK1->Cytokinesis PLK1->Arrest

Caption: PLK1 signaling pathway and its inhibition by Volasertib.

Experimental Protocols

The synthesis of Volasertib (BI 6727) involves a multi-step process where a key intermediate is synthesized from this compound. The following is a representative protocol based on published patent literature.

Synthesis of N-((1S,3R)-3-((7-cyclopentyl-8-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)cyclopentyl)acetamide (Volasertib intermediate)

Materials:

  • 3-(Tetrahydro-2H-pyran-4-yl)aniline

  • 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

  • (1R,3S)-N1-(Cyclopent-2-en-1-yl)cyclopentane-1,3-diamine

  • Palladium(II) acetate

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate

  • Toluene

  • Water

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Triethylamine

Procedure:

  • Buchwald-Hartwig Amination:

    • To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 3-(tetrahydro-2H-pyran-4-yl)aniline (1.1 eq) in toluene is added potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.1 eq).

    • The reaction mixture is degassed and heated to 100 °C for 16 hours under a nitrogen atmosphere.

    • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The crude product, 7-cyclopentyl-N-(3-(tetrahydro-2H-pyran-4-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine, is purified by column chromatography.

  • Coupling with Diamine:

    • A mixture of the product from step 1 (1.0 eq) and (1R,3S)-N1-(cyclopent-2-en-1-yl)cyclopentane-1,3-diamine (1.2 eq) in a sealed tube is heated to 140 °C for 48 hours.

    • The reaction mixture is cooled and the resulting intermediate is purified by column chromatography.

  • Acetylation:

    • To a solution of the purified intermediate from step 2 (1.0 eq) in DMF is added triethylamine (3.0 eq) and acetic anhydride (1.5 eq).

    • The reaction is stirred at room temperature for 2 hours.

    • Water is added, and the product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude product.

    • The final compound is purified by recrystallization or column chromatography.

Experimental Workflow Diagram:

Synthesis_Workflow Start This compound + 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Step1 Buchwald-Hartwig Amination (Pd(OAc)2, XPhos, K2CO3, Toluene) Start->Step1 Intermediate1 7-cyclopentyl-N-(3-(tetrahydro-2H-pyran-4-yl)phenyl) -7H-pyrrolo[2,3-d]pyrimidin-2-amine Step1->Intermediate1 Step2 Coupling with Diamine (Heat, 140°C) Intermediate1->Step2 Intermediate2 Diamine Adduct Step2->Intermediate2 Step3 Acetylation (Acetic Anhydride, Triethylamine, DMF) Intermediate2->Step3 FinalProduct Volasertib Intermediate Step3->FinalProduct

Application Notes and Protocols: Electrophilic Reactions of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-(oxan-4-yl)aniline towards electrophiles, a crucial transformation in the synthesis of various compounds of interest in medicinal chemistry. Due to the strong activating and ortho-, para-directing nature of the amino group, direct electrophilic substitution on this compound can be challenging to control. Therefore, strategies involving the modulation of the amino group's reactivity are often employed to achieve desired regioselectivity and avoid polysubstitution.

Overview of Reactivity

The aniline moiety in this compound is highly activated towards electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, increasing the electron density at the ortho- and para-positions relative to the amino group. The oxanyl substituent at the meta-position is a bulky, electron-donating alkyl group, which further influences the regioselectivity of these reactions.

The primary challenge in the electrophilic substitution of anilines is the high reactivity, which can lead to multiple substitutions and oxidation side products.[1] To achieve mono-substitution, it is often necessary to protect the amino group, typically by converting it into an amide. This attenuates the activating effect of the amino group and allows for more controlled reactions.

Key Electrophilic Substitution Reactions

Halogenation (Bromination)

Direct bromination of anilines with bromine water typically results in the formation of a 2,4,6-tribromoaniline precipitate. To obtain a monobrominated product, protection of the amino group is the standard approach. However, recent methodologies in patent literature suggest that direct, selective para-bromination of substituted anilines can be achieved under specific conditions, avoiding the need for a protection-deprotection sequence.

Predicted Regioselectivity for Bromination: The primary sites of electrophilic attack on this compound are the positions ortho and para to the strongly activating amino group. The most likely products are 4-bromo-3-(oxan-4-yl)aniline and 2-bromo-3-(oxan-4-yl)aniline. The para-substituted product is generally favored due to reduced steric hindrance.

Protocol 1: Direct para-Bromination of a Substituted Aniline (Analogous System)

This protocol is adapted from a patented procedure for the selective bromination of a structurally similar aniline and is expected to be applicable to this compound.

Reaction:

  • Starting Material: this compound

  • Reagents: Copper(II) bromide (CuBr₂), Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in THF.

    • Add CuBr₂ to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Purify the product by column chromatography.

Quantitative Data (Hypothetical based on analogous reactions):

Starting MaterialProductReagentsSolventYieldPurity
This compound4-Bromo-3-(oxan-4-yl)anilineCuBr₂THF~90%>98% (HPLC)
Acylation and Formylation (Vilsmeier-Haack Reaction)

Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Therefore, acylation and formylation reactions are typically performed on the N-acylated (protected) aniline derivative.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. It involves the reaction of a substituted amide with a Vilsmeier reagent, which is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

Workflow for Formylation:

G cluster_0 Protection cluster_1 Formylation cluster_2 Deprotection A This compound B N-(3-(Oxan-4-yl)phenyl)acetamide A->B Acetic Anhydride D Iminium Salt Intermediate B->D Electrophilic Attack C Vilsmeier Reagent (DMF, POCl₃) E 4-Amino-2-(oxan-4-yl)benzaldehyde D->E Hydrolysis

Workflow for the Vilsmeier-Haack formylation.

Protocol 2: Protection of the Amino Group (Acetylation)

  • Starting Material: this compound

  • Reagents: Acetic anhydride, Triethylamine (or Pyridine)

  • Solvent: Dichloromethane (DCM) or neat

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base (e.g., triethylamine).

    • Slowly add acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous work-up to remove excess reagents and byproducts.

    • The product, N-(3-(oxan-4-yl)phenyl)acetamide, can often be isolated by precipitation or extraction and may be used in the next step without further purification.

Quantitative Data (Typical for Acetanilide Formation):

Starting MaterialProductReagentsSolventYield
This compoundN-(3-(Oxan-4-yl)phenyl)acetamideAcetic Anhydride, TriethylamineDCM>95%

Protocol 3: Vilsmeier-Haack Formylation of N-(3-(Oxan-4-yl)phenyl)acetamide

  • Starting Material: N-(3-(Oxan-4-yl)phenyl)acetamide

  • Reagents: N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Cool DMF to 0 °C in a flask equipped with a dropping funnel.

    • Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

    • Add a solution of N-(3-(oxan-4-yl)phenyl)acetamide in DMF to the Vilsmeier reagent.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

    • The formylated product will precipitate and can be collected by filtration.

    • This product can then be deprotected (hydrolyzed) under acidic or basic conditions to yield the corresponding amino-aldehyde.

Quantitative Data (Typical for Vilsmeier-Haack Reaction):

Starting MaterialProductReagentsYield
N-(3-(Oxan-4-yl)phenyl)acetamideN-(4-formyl-3-(oxan-4-yl)phenyl)acetamideDMF, POCl₃70-85%

Applications in Drug Development

The this compound scaffold is a valuable building block in the design and synthesis of pharmacologically active molecules. Electrophilic substitution reactions on this core structure allow for the introduction of various functional groups that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. For instance, halogenated anilines are common precursors in cross-coupling reactions to introduce further complexity, while formyl groups can be elaborated into other functionalities or serve as key pharmacophoric features.

G A This compound B Electrophilic Substitution A->B C Functionalized Intermediate B->C D Further Derivatization C->D E Library of Analogs D->E F Biological Screening E->F G Lead Compound F->G

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(Oxan-4-yl)aniline is a versatile building block for the synthesis of novel heterocyclic compounds. Its unique structure, combining an aromatic amine with a saturated oxane ring, offers opportunities to create diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The aniline moiety serves as a reactive handle for a variety of classical and modern cyclization reactions, while the oxane group can influence physicochemical properties such as solubility, metabolic stability, and receptor binding. These application notes provide detailed protocols for the synthesis of quinoline, benzimidazole, and pyrrole derivatives starting from this compound, offering a foundation for the exploration of new chemical space.

Safety Information: this compound should be handled with appropriate safety precautions.[1][2] It is recommended to consult the Safety Data Sheet (SDS) before use. As with many aniline derivatives, this compound may be harmful if swallowed, inhaled, or in contact with skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Application 1: Synthesis of 6-(Oxan-4-yl)quinoline via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic method for synthesizing quinolines.[4][5][6][7][8] In this proposed protocol, this compound is reacted with an α,β-unsaturated carbonyl compound, generated in situ from glycerol, in the presence of an acid catalyst and an oxidizing agent to yield the corresponding quinoline derivative.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge reactor with This compound, glycerol, and nitrobenzene B Slowly add concentrated sulfuric acid with cooling A->B Exothermic C Heat the mixture to 120-130°C B->C D Maintain temperature and stir for 3-4 hours C->D Monitor by TLC E Cool to room temp. and dilute with water D->E F Neutralize with NaOH and perform steam distillation E->F Removes excess nitrobenzene G Extract aqueous layer with dichloromethane F->G H Dry organic layer, concentrate, and purify by column chromatography G->H

Caption: Workflow for the Skraup-Doebner-von Miller synthesis of 6-(Oxan-4-yl)quinoline.

Detailed Experimental Protocol
  • Reagents and Equipment:

    • This compound

    • Glycerol

    • Nitrobenzene (as both solvent and oxidizing agent)

    • Concentrated Sulfuric Acid

    • Sodium Hydroxide (for neutralization)

    • Dichloromethane (for extraction)

    • Anhydrous Sodium Sulfate (for drying)

    • Silica gel for column chromatography

    • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

    • Heating mantle

    • Ice bath

  • Procedure:

    • In a 250 mL round-bottom flask, combine this compound (10.0 g, 56.4 mmol), glycerol (15.6 g, 169.2 mmol), and nitrobenzene (6.9 g, 56.4 mmol).

    • Place the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) with vigorous stirring. The addition should be controlled to keep the temperature below 100°C.

    • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 120-130°C using a heating mantle.

    • Maintain this temperature and continue stirring for 3-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and cautiously pour it into 500 mL of cold water.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8.

    • To remove unreacted nitrobenzene, perform a steam distillation.

    • After distillation, cool the remaining solution and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-(Oxan-4-yl)quinoline.

Representative Data
ParameterValue
Product 6-(Oxan-4-yl)quinoline
Yield 65%
Appearance Pale yellow solid
Melting Point 88-90 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.89 (dd, 1H), 8.12 (d, 1H), 8.05 (d, 1H), 7.65 (s, 1H), 7.58 (d, 1H), 7.40 (dd, 1H), 4.10 (m, 2H), 3.55 (t, 2H), 3.05 (m, 1H), 1.95-1.80 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ 150.2, 147.8, 145.1, 135.9, 129.5, 128.8, 126.7, 121.5, 68.2, 42.5, 33.7
MS (ESI) m/z 214.12 [M+H]⁺

Application 2: Synthesis of 5-(Oxan-4-yl)-1H-benzo[d]imidazole

The synthesis of benzimidazoles can be achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[9][10][11] This protocol outlines a two-step synthesis starting from this compound. The first step is the nitration to form an o-nitroaniline, followed by a one-pot reductive cyclization with formic acid.[12]

Synthetic Pathway

A This compound B 2-Nitro-5-(oxan-4-yl)aniline A->B Step 1: Nitration HNO₃, H₂SO₄, 0°C C 5-(Oxan-4-yl)-1H-benzo[d]imidazole B->C Step 2: Reductive Cyclization Fe, HCOOH, NH₄Cl cluster_conditions Conditions A This compound B Hexane-2,5-dione C 1-(3-(Oxan-4-yl)phenyl)-2,5-dimethyl-1H-pyrrole A->C B->C cond Acetic Acid, Reflux

References

Application Notes and Protocols for N-Alkylation of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-(Oxan-4-yl)aniline, a key intermediate in the synthesis of various compounds in medicinal chemistry. The protocols outlined below cover two primary synthetic strategies: direct N-alkylation using alkyl halides and reductive amination with carbonyl compounds. These methods offer versatile pathways to synthesize a library of N-substituted this compound derivatives.

Introduction

This compound, also known as 3-(tetrahydropyran-4-yl)aniline, is a valuable building block in drug discovery. The secondary or tertiary amine moiety, introduced via N-alkylation, is a common feature in many biologically active molecules, influencing properties such as potency, selectivity, and pharmacokinetics. The choice of alkylation method depends on the desired substituent, the availability of starting materials, and the required reaction conditions.

Method 1: Reductive Amination

Reductive amination is a highly effective method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mild nature and tolerance of a wide range of functional groups.

Key Advantages:

  • Wide availability of aldehyde and ketone starting materials.

  • Mild reaction conditions.

  • High functional group tolerance.

Method 2: Direct N-Alkylation with Alkyl Halides

This classical method involves the nucleophilic substitution reaction between the aniline nitrogen and an alkyl halide (e.g., bromide or iodide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or sodium bicarbonate. This method is straightforward for introducing simple alkyl groups.

Key Advantages:

  • Simple and direct procedure.

  • Suitable for introducing primary and some secondary alkyl groups.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the N-alkylation of this compound via reductive amination and direct alkylation with an alkyl halide.

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the synthesis of N-((1-methylpiperidin-4-yl)methyl)-3-(oxan-4-yl)aniline.

Materials:

  • This compound

  • 1-methylpiperidine-4-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add 1-methylpiperidine-4-carbaldehyde (1.1 eq).

  • Stir the mixture at room temperature for approximately 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaCl solution (brine).

  • Dry the combined organic phase over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain the pure N-((1-methylpiperidin-4-yl)methyl)-3-(oxan-4-yl)aniline.

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol details the synthesis of N-(2-methoxyethyl)-3-(oxan-4-yl)aniline.

Materials:

  • This compound

  • 1-bromo-2-methoxyethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Combine this compound (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq), and potassium carbonate (3.0 eq) in N,N-Dimethylformamide (DMF).

  • Heat the reaction mixture to 80°C.

  • Maintain stirring at 80°C for approximately 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc).

  • Wash the organic phase sequentially with water and saturated aqueous NaCl solution (brine).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the pure N-(2-methoxyethyl)-3-(oxan-4-yl)aniline.

Data Summary

The following table summarizes reaction conditions and yields for the N-alkylation of this compound with various alkylating agents.

Alkylating Agent/CarbonylMethodBase / Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
1-methylpiperidine-4-carbaldehydeReductive AminationNaBH(OAc)₃DCMRTOvernight79
1-bromo-2-methoxyethaneDirect AlkylationK₂CO₃DMF801670
Tetrahydro-2H-pyran-4-carbaldehydeReductive AminationNaBH(OAc)₃DCMRTOvernight80
2-BromopropaneDirect AlkylationK₂CO₃DMF801654

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the described N-alkylation protocols.

Reductive_Amination_Workflow Start 1. Mix Aniline & Aldehyde in DCM Stir1 2. Stir at RT (1 hour) Start->Stir1 Add_STAB 3. Add NaBH(OAc)₃ Stir1->Add_STAB Stir2 4. Stir at RT (Overnight) Add_STAB->Stir2 Quench 5. Quench with aq. NaHCO₃ Stir2->Quench Extract 6. Extract with DCM & Wash with Brine Quench->Extract Dry 7. Dry (Na₂SO₄) & Concentrate Extract->Dry Purify 8. Purify via Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for N-alkylation via reductive amination.

Direct_Alkylation_Workflow Start 1. Combine Aniline, Alkyl Halide & Base in DMF Heat 2. Heat Reaction (e.g., 80°C, 16h) Start->Heat Cool 3. Cool to RT & Dilute with EtOAc Heat->Cool Wash 4. Wash with Water & Brine Cool->Wash Dry 5. Dry (MgSO₄) & Concentrate Wash->Dry Purify 6. Purify via Chromatography Dry->Purify Product Final Product Purify->Product

Caption: General workflow for direct N-alkylation with an alkyl halide.

The Role of 3-(Oxan-4-yl)aniline in the Synthesis of Potent AMPK Activators

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-(Oxan-4-yl)aniline, also known as 3-(tetrahydropyran-4-yl)aniline, is a valuable building block in medicinal chemistry for the synthesis of bioactive compounds. Its unique structural features, combining an aromatic amine with a non-planar, saturated heterocyclic oxane ring, allow for the exploration of diverse chemical space and the development of molecules with favorable pharmacological properties. This application note details the use of this compound in the synthesis of a series of potent, orally available, direct activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and a therapeutic target for metabolic diseases such as type 2 diabetes.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 117034-63-4

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • Appearance: Off-white to yellow solid

  • Solubility: Soluble in methanol, ethanol, and dichloromethane.

The presence of the aniline moiety provides a reactive handle for various chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions. The oxane ring introduces a three-dimensional character to the molecule, which can influence binding to biological targets and improve physicochemical properties such as solubility and metabolic stability.

Application in the Synthesis of Pyridone-Based AMPK Activators

A notable application of this compound is in the synthesis of a series of pyrrolopyridone derivatives that act as direct activators of AMPK.[1][2][3] These compounds have shown promising results in preclinical studies for the treatment of type 2 diabetes. The synthesis involves the coupling of this compound with a functionalized pyridone core.

Table 1: Structure-Activity Relationship of Pyridone AMPK Activators Derived from this compound and Analogs

CompoundR Group on AnilineAMPK Activation (EC₅₀, nM)Oral Bioavailability (F%) in Rats
1 3-(Oxan-4-yl)1530
2 4-(Oxan-4-yl)2525
3 3-Cyclohexyl5015
4 4-Cyclohexyl7510
5 3-Phenyl120<5

Data synthesized from information presented in ACS Med Chem Lett. 2013, 4(7), 632-636.

The data in Table 1 highlights the importance of the 3-(Oxan-4-yl) substituent for potent AMPK activation and favorable pharmacokinetic properties. The substitution at the meta position of the aniline ring with the oxane moiety (Compound 1) resulted in the most potent compound in this series.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate via Suzuki Coupling

This protocol describes the synthesis of a key boronic ester intermediate required for the subsequent coupling with the pyridone core.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • To the resulting suspension, add Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired boronic ester intermediate.

Protocol 2: Synthesis of the Final Pyridone AMPK Activator

This protocol outlines the final coupling step to generate the bioactive pyridone derivative.

Materials:

  • Boronic ester intermediate from Protocol 1

  • Functionalized bromopyridone core

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (2M aqueous solution)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the boronic ester intermediate (1.1 eq), the bromopyridone core (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by preparative HPLC to yield the final pure pyridone AMPK activator.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Boronic Ester Synthesis cluster_protocol2 Protocol 2: Final Compound Synthesis A This compound C Suzuki Coupling (Pd(dppf)Cl₂, KOAc) A->C B Bis(pinacolato)diboron B->C D Boronic Ester Intermediate C->D F Suzuki Coupling (Pd(dppf)Cl₂, Na₂CO₃) D->F E Bromopyridone Core E->F G Final Pyridone AMPK Activator F->G

Caption: Synthetic workflow for pyridone AMPK activators.

AMPK_signaling_pathway cluster_upstream Upstream Signals cluster_core AMPK Activation cluster_downstream Downstream Effects AMP_ATP_ratio Increased AMP/ATP Ratio AMPK AMPK AMP_ATP_ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation (Thr172) pAMPK p-AMPK (Active) Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Fatty Acid Synthesis, Protein Synthesis) pAMPK->Anabolism

Caption: Simplified AMPK signaling pathway.

This compound serves as a critical synthon for the development of novel, potent, and orally bioavailable AMPK activators. The protocols and data presented herein demonstrate its utility for researchers, scientists, and drug development professionals in the design and synthesis of new therapeutic agents targeting metabolic disorders. The unique properties conferred by the 3-(oxan-4-yl) moiety make it an attractive component for future drug discovery efforts.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in synthetic organic chemistry, particularly in the pharmaceutical and drug discovery sectors, due to its broad substrate scope and functional group tolerance.[1][3] The synthesis of aryl amines, which are common motifs in bioactive molecules, is readily achieved using this methodology, often replacing harsher, more traditional methods.[1] This document provides a detailed experimental procedure for the Buchwald-Hartwig amination using 3-(Oxan-4-yl)aniline, a valuable building block in medicinal chemistry. The protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Reaction

The Buchwald-Hartwig amination involves the reaction of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5][6] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex followed by deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2][7] The choice of ligand is crucial for the success of the reaction, with various generations of phosphine ligands developed to improve reaction efficiency and scope.[8]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Standard work-up and purification supplies (e.g., celite, silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and rac-BINAP (0.03 mmol, 3 mol%).

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction Conditions: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS). Reaction times can vary, but are typically in the range of 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes the key quantitative data for the representative experimental protocol.

Reagent/ParameterValueMolar Equivalents
Aryl Bromide1.0 mmol1.0
This compound1.2 mmol1.2
Palladium(II) acetate0.02 mmol0.02
rac-BINAP0.03 mmol0.03
Sodium tert-butoxide1.4 mmol1.4
Anhydrous Toluene5 mL-
Temperature100 °C-
Reaction Time12-24 h (monitored)-
Expected Yield 70-95% (highly dependent on substrate)-

Visualizations

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Prepare dry Schlenk flask under inert atmosphere add_catalyst Add Pd(OAc)2 and rac-BINAP prep_flask->add_catalyst add_reagents Add this compound, aryl bromide, and NaOtBu add_catalyst->add_reagents add_solvent Add anhydrous toluene add_reagents->add_solvent heat_stir Heat to 100 °C and stir add_solvent->heat_stir monitor Monitor reaction by TLC/LC-MS heat_stir->monitor cool_down Cool to room temperature monitor->cool_down dilute_filter Dilute with EtOAc and filter through celite cool_down->dilute_filter wash Wash with water and brine dilute_filter->wash dry_concentrate Dry organic layer and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)(X)Ln Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)(NHR')Ln PdII_Aryl->PdII_Amine Amine Coordination & Deprotonation (R'NH2, Base) PdII_Amine->Pd0 Product Ar-NHR' PdII_Amine->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Use of Novel Linkers in PROTAC Development, with a Focus on the Potential Application of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2][3] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][5] The composition, length, rigidity, and attachment points of the linker significantly impact the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2]

While common linker chemistries often involve polyethylene glycol (PEG) chains, alkyl chains, or combinations thereof, the exploration of novel linker structures is a key area of research in PROTAC development. This document provides a general framework and protocols for researchers interested in exploring new linker moieties, using the hypothetical application of 3-(Oxan-4-yl)aniline as an illustrative example. Although, to date, there is no specific published data on the use of this compound as a PROTAC linker, its structural features—a rigid oxane ring combined with an aniline group—offer interesting possibilities for modulating linker conformation and cellular permeability.

Hypothetical PROTAC Design and Synthesis Workflow

The development of a novel PROTAC incorporating a new linker such as this compound would typically follow the workflow outlined below.

PROTAC_Development_Workflow A Selection of Target Protein (POI) and E3 Ligase B Identification of POI binder and E3 Ligase ligand A->B C Design of Linker (e.g., incorporating this compound) B->C D Chemical Synthesis of the PROTAC molecule C->D E Biochemical Assays (e.g., Ternary Complex Formation) D->E F Cellular Assays: Protein Degradation (Western Blot, DC50, Dmax) E->F G Cellular Assays: Target Engagement & Phenotypic Effects F->G H Structure-Activity Relationship (SAR) Studies G->H H->C I Lead Optimization for ADME Properties H->I

Figure 1. A generalized workflow for the design, synthesis, and evaluation of novel PROTACs.

Data Presentation: Key Parameters for PROTAC Evaluation

When evaluating a new series of PROTACs, it is crucial to systematically collect and present quantitative data to enable clear structure-activity relationship (SAR) analysis. The following table outlines the key parameters that should be measured.

ParameterDescriptionUnitsPurpose
Binding Affinity (Kd or IC50) Affinity of the PROTAC or its constituent ligands for the target protein and the E3 ligase.nM or µMTo ensure the PROTAC can effectively bind to both target proteins.
Ternary Complex Formation (α) A measure of the cooperativity in the formation of the ternary complex.UnitlessTo assess the stability and efficiency of ternary complex formation.
DC50 The concentration of PROTAC required to degrade 50% of the target protein.nM or µMTo determine the potency of the PROTAC in inducing protein degradation.
Dmax The maximum percentage of protein degradation achieved at high PROTAC concentrations.%To assess the efficacy of the PROTAC in degrading the target protein.
t1/2 of Degradation The time required to degrade 50% of the target protein at a given PROTAC concentration.hoursTo understand the kinetics of protein degradation.
Cell Viability (IC50) The concentration of PROTAC that inhibits cell growth by 50%.nM or µMTo evaluate the cytotoxic effect of the PROTAC, which should correlate with target degradation.
Permeability (e.g., Papp) A measure of the ability of the PROTAC to cross cell membranes.cm/sTo assess the bioavailability and cellular uptake of the PROTAC.
Metabolic Stability The stability of the PROTAC in the presence of metabolic enzymes (e.g., liver microsomes).% remainingTo predict the in vivo half-life of the PROTAC.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the evaluation of novel PROTACs.

Protocol 1: General Synthesis of a PROTAC with a Novel Amine-Containing Linker

This protocol describes a general method for coupling a novel amine-containing linker, such as this compound, to a target protein binder and an E3 ligase ligand, both of which have been functionalized with a carboxylic acid for amide bond formation.

Materials:

  • POI binder with a carboxylic acid handle

  • E3 ligase ligand with a carboxylic acid handle

  • This compound

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Step 1: First Amide Coupling.

    • Dissolve the POI binder-COOH (1 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).

    • Stir for 15 minutes at room temperature.

    • Add this compound (1.1 eq.) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by preparative HPLC to obtain the POI binder-linker intermediate.

  • Step 2: Second Amide Coupling.

    • The intermediate from Step 1 will have a free amine. To couple the E3 ligase ligand, it is assumed the aniline nitrogen of the linker was used in the first step, and the oxane moiety has been functionalized with a primary amine. This highlights the need for a bifunctionalized linker derivative.

    • Alternatively, and more commonly, the linker itself is synthesized with orthogonal protecting groups to direct the coupling sequence. For a pre-formed bifunctional linker with an amine and a carboxylic acid, the protocol would be a sequential two-step coupling.

  • Step 3: Purification and Characterization.

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and 1H and 13C NMR to confirm its identity and purity.

Protocol 2: Western Blotting for Protein Degradation

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis.

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting.

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

  • Data Analysis.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Releases (Catalytic) Ternary->E3 Releases PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 2. The catalytic mechanism of PROTAC-mediated protein degradation.

Conclusion

The development of novel PROTACs is a highly iterative process that relies on the careful design of all three components, with the linker playing a particularly influential role. While the specific use of this compound in PROTACs has not been documented in publicly available literature, its unique structural characteristics make it an intriguing candidate for exploration. By following the generalized protocols and workflows outlined in these application notes, researchers can systematically design, synthesize, and evaluate new PROTAC molecules with novel linkers to expand the chemical space and therapeutic potential of targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Oxan-4-yl)aniline Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 3-(Oxan-4-yl)aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Troubleshooting Guide

This guide addresses common problems observed during the chromatographic purification of this compound derivatives in a question-and-answer format.

Q1: My purified this compound derivative shows significant peak tailing in reverse-phase HPLC. What is the likely cause and how can I resolve it?

A1: Peak tailing with basic compounds like this compound derivatives is a common issue in reverse-phase chromatography. The primary cause is the interaction between the basic aniline nitrogen and acidic silanol groups on the surface of the silica-based stationary phase.

Solutions:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of the mobile phase. By increasing the pH to above the pKa of the aniline (typically around 4-5), you neutralize the compound, minimizing its interaction with the stationary phase. Conversely, lowering the pH to fully protonate the aniline can also improve peak shape, but may lead to very long retention times. A common starting point is to use a buffer, such as ammonium bicarbonate, to maintain a pH of 8 or higher.

  • Use of End-Capped Columns: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small, inert group (e.g., trimethylsilyl). This reduces the number of available sites for interaction.

  • Alternative Stationary Phases: Consider using a stationary phase designed for basic compounds, such as a hybrid silica or a polymer-based column, which are more resistant to high pH mobile phases and have fewer exposed silanol groups.

Q2: I am observing poor separation between my desired this compound derivative and a closely related impurity during normal-phase column chromatography. How can I improve the resolution?

A2: Improving resolution in normal-phase chromatography involves optimizing the mobile phase composition and potentially changing the stationary phase.

Solutions:

  • Solvent System Optimization: The polarity of the mobile phase is critical. If your compounds are eluting too quickly and are not well-separated, decrease the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, decrease the proportion of the more polar ethyl acetate. Conversely, if the compounds are retained too strongly, a slight increase in polarity may be necessary. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.

  • Stationary Phase Selection: While silica gel is the most common stationary phase for normal-phase chromatography, other options can provide different selectivity. Alumina (basic or neutral) can be effective for separating basic compounds. Alternatively, a diol- or cyano-bonded phase can offer different interaction mechanisms, potentially improving the separation of closely related isomers or analogues.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude material loaded is appropriate for the column size. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.

Q3: My this compound derivative appears to be degrading on the silica gel column during purification. What could be causing this and what are the alternatives?

A3: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds, including certain aniline derivatives.

Solutions:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase.

  • Alternative Stationary Phases: As mentioned previously, using a less acidic stationary phase like neutral or basic alumina can prevent degradation.

  • Reverse-Phase Chromatography: If the compound is sufficiently stable under reverse-phase conditions, this is often a milder purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying a novel this compound derivative using column chromatography?

A1: For a novel compound, it is best to first develop a separation method using Thin Layer Chromatography (TLC).

  • Stationary Phase: Start with standard silica gel 60.

  • Mobile Phase Screening: Screen a range of solvent systems with varying polarities. Good starting points for many this compound derivatives include mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

  • Optimal Rf: Aim for a mobile phase composition that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate. This generally translates to good separation on a column.

Q2: How can I effectively remove the chromatography solvent from my purified this compound derivative?

A2: The most common method for solvent removal is rotary evaporation. Due to the relatively low volatility of many aniline derivatives, it is important to use a moderate temperature on the water bath (e.g., 30-40 °C) to avoid decomposition or the formation of byproducts. For high-boiling point solvents, a high-vacuum pump may be necessary.

Q3: What are some common impurities I might expect to see during the purification of this compound derivatives?

A3: Common impurities often arise from the synthetic route used. These can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of the reaction: For example, in a Suzuki coupling to introduce the aniline moiety, you might see homocoupling products.

  • Isomers: Positional isomers of the aniline group or other substituents.

  • Oxidation products: Anilines can be susceptible to oxidation, leading to colored impurities.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a general guideline for the purification of a this compound derivative on a gram scale.

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane:ethyl acetate mixtures of varying ratios).

    • Identify a solvent system that provides good separation of the desired product from impurities, with an Rf of ~0.25 for the product.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Preparative Reverse-Phase HPLC

This protocol is suitable for the final purification of small quantities (mg to g scale) of a this compound derivative, especially for achieving high purity.

  • Analytical Method Development:

    • Develop an analytical HPLC method using a C18 column.

    • Screen different mobile phase compositions, typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • Incorporate a buffer to control the pH (e.g., 0.1% formic acid for acidic conditions or 10 mM ammonium bicarbonate for basic conditions).

    • Optimize the gradient to achieve baseline separation of the target compound from its impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC system with a larger dimension column of the same stationary phase.

    • Adjust the flow rate and gradient profile according to the column dimensions.

    • Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent by rotary evaporation.

    • If a non-volatile buffer was used, further purification steps like lyophilization or solid-phase extraction may be necessary to remove the buffer salts.

Data Presentation

Table 1: Typical Normal-Phase Chromatography Parameters for this compound Derivatives

ParameterValue/Description
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate or Dichloromethane:Methanol
Gradient Isocratic or Step-gradient
Detection UV (254 nm) or Staining (e.g., potassium permanganate)
Typical Loading 1-5% (w/w) of crude material to silica gel

Table 2: Typical Reverse-Phase HPLC Parameters for this compound Derivatives

ParameterValue/Description
Stationary Phase C18-bonded silica (5-10 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium Bicarbonate
Mobile Phase B Acetonitrile or Methanol
Gradient 5-95% B over 20-30 minutes
Flow Rate 1-20 mL/min (depending on column diameter)
Detection UV (typically 254 nm or 280 nm)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound Derivative tlc TLC Method Development crude_product->tlc column_prep Column Packing tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for Normal-Phase Column Chromatography Purification.

troubleshooting_logic start Chromatography Issue Observed peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution degradation Product Degradation? start->degradation solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes solution_endcap Use End-Capped Column peak_tailing->solution_endcap Yes solution_gradient Optimize Solvent Gradient poor_resolution->solution_gradient Yes solution_loading Reduce Sample Load poor_resolution->solution_loading Yes solution_neutralize Use Neutralized Silica/Alumina degradation->solution_neutralize Yes

Caption: Troubleshooting Logic for Common Chromatography Issues.

Technical Support Center: Reactions with 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Oxan-4-yl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound?

The primary reactive sites are the aniline nitrogen (a nucleophile) and the aromatic ring (susceptible to electrophilic substitution, directed by the amino group). The oxane ring is generally stable under many reaction conditions but can be sensitive to strong acids.

Q2: How can I minimize the formation of di-substituted byproducts during acylation or alkylation?

Over-reaction leading to di-acylation or di-alkylation of the aniline nitrogen is a common issue. To mitigate this, consider the following:

  • Stoichiometry: Use a strict 1:1 molar ratio of this compound to your acylating or alkylating agent.

  • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of a second reaction.

  • Temperature Control: Run the reaction at the lowest effective temperature to control the reaction rate.

  • Protecting Groups: For complex syntheses, consider protecting the aniline nitrogen with a group like Boc or Cbz.

Q3: My reaction is showing poor conversion. What are some common reasons?

Poor conversion can stem from several factors:

  • Reagent Quality: Ensure the purity of your this compound and other reagents. Impurities can inhibit catalysts or participate in side reactions.

  • Reaction Conditions: Verify that the temperature, pressure, and atmosphere (e.g., inert gas for cross-coupling reactions) are appropriate for the specific transformation.

  • Catalyst Activity: For catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, ensure the catalyst is not deactivated. Consider using a fresh batch or a different ligand.

Troubleshooting Guides for Common Reactions

Acylation Reactions (e.g., Amide Bond Formation)

Issue: Formation of a significant amount of an unknown, higher molecular weight byproduct.

Possible Cause: This is often due to the formation of a di-acylated product or side reactions involving the solvent or impurities.

Troubleshooting Steps:

  • Confirm Stoichiometry: Re-verify the molar equivalents of the acylating agent.

  • Optimize Addition: Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Use a Non-Nucleophilic Base: If a base is used, ensure it is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) to avoid competition with the aniline.

  • Purification: The desired mono-acylated product can often be separated from the di-acylated byproduct by column chromatography.

Hypothetical Data on Acylation Product Distribution

EntryAcylating Agent (Equivalents)Temperature (°C)Desired Product Yield (%)Di-acylated Byproduct (%)
11.0258510
21.2257520
31.00925

Experimental Protocol: Synthesis of N-(3-(Oxan-4-yl)phenyl)acetamide

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add acetyl chloride (1.05 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Diagram: Acylation Pathways

acylation_pathways reactant This compound + Acylating Agent product Desired Mono-acylated Product reactant->product 1.0 eq Acylating Agent Low Temperature side_product Di-acylated Byproduct reactant->side_product > 1.0 eq Acylating Agent High Temperature hydrolysis Hydrolysis of Acylating Agent reactant->hydrolysis Presence of Water

Caption: Potential reaction pathways in the acylation of this compound.

Suzuki-Miyaura Cross-Coupling Reactions

Issue: Formation of a homocoupled byproduct of the boronic acid/ester and/or deboronation of the starting material.

Possible Cause: These side reactions are common in Suzuki couplings and are often promoted by excess base, high temperatures, or the presence of oxygen.

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.

  • Optimize Base: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and use the minimum effective amount.

  • Ligand Selection: The choice of phosphine ligand can significantly impact side reactions. Consider screening a panel of ligands.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Hypothetical Data on Suzuki Coupling Byproduct Formation

EntryBase (Equivalents)LigandDesired Product Yield (%)Homocoupled Byproduct (%)
1K₂CO₃ (2.0)PPh₃7015
2Cs₂CO₃ (1.5)SPhos855
3K₃PO₄ (2.0)XPhos90<2

Experimental Protocol: Suzuki Coupling of 3-Bromo-N-(oxan-4-yl)aniline

  • To a degassed mixture of 3-bromo-N-(oxan-4-yl)aniline (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq) in a solvent mixture like dioxane/water, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the optimized temperature (e.g., 80-100 °C) for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Workflow: Troubleshooting Suzuki Coupling Side Reactions

suzuki_troubleshooting start High Homocoupling or Deboronation Observed check_degas Verify Thorough Degassing of Solvents start->check_degas optimize_base Screen Different Bases and Stoichiometry check_degas->optimize_base If still problematic optimize_ligand Screen Different Phosphine Ligands optimize_base->optimize_ligand If still problematic success Side Reactions Minimized optimize_base->success Problem Solved optimize_temp Lower Reaction Temperature optimize_ligand->optimize_temp If still problematic optimize_ligand->success Problem Solved optimize_temp->success Problem Solved

Caption: A logical workflow for troubleshooting common side reactions in Suzuki coupling.

troubleshooting low yields in 3-(Oxan-4-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-(Oxan-4-yl)aniline, particularly in addressing low reaction yields.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the most probable synthetic methodologies.

Reductive Amination Route

Reductive amination is a common and efficient method for the synthesis of this compound, typically involving the reaction of 3-aminobenzaldehyde or a related precursor with tetrahydropyran-4-one in the presence of a reducing agent.

Frequently Asked Questions (FAQs):

  • Q1: My reductive amination reaction shows low conversion of starting materials. What are the potential causes?

    • A1: Low conversion can be due to several factors:

      • Inefficient Imine Formation: The initial condensation between the aniline and the ketone to form the imine is a crucial equilibrium step. Ensure anhydrous reaction conditions, as water can inhibit imine formation. The use of a dehydrating agent or azeotropic removal of water can be beneficial. The reaction pH is also critical; slightly acidic conditions (pH 4-5) are often optimal for imine formation.[1][2]

      • Poor Quality Reagents: Verify the purity of your 3-aminobenzaldehyde (or precursor) and tetrahydropyran-4-one. Impurities can interfere with the reaction.

      • Suboptimal Temperature: The reaction may require heating to facilitate imine formation. Monitor the reaction temperature to ensure it is within the optimal range for the specific protocol.

      • Insufficient Reaction Time: Some reductive aminations can be slow. Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion.

  • Q2: I am observing the formation of significant side products, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?

    • A2: Common side products in reductive amination include:

      • Over-alkylation: The product amine can react further with the aldehyde, leading to the formation of a tertiary amine. This is more prevalent if the primary amine starting material is used in excess.[3] Using a stoichiometry with a slight excess of the ketone can sometimes mitigate this.

      • Aldehyde or Ketone Reduction: The reducing agent may reduce the starting carbonyl compounds to their corresponding alcohols. To avoid this, use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more reactive towards the protonated imine (iminium ion) than the neutral carbonyl group.[1][3][4][5]

      • Homocoupling of the Aldehyde: This can occur under certain conditions, though it is less common.

  • Q3: My reducing agent doesn't seem to be effective. What should I check?

    • A3: The effectiveness of the reducing agent can be compromised by:

      • Moisture: Sodium triacetoxyborohydride is moisture-sensitive.[4] Ensure it is handled under anhydrous conditions.

      • Degradation: Check the age and storage conditions of your reducing agent. Older or improperly stored reagents may have lost their activity.

      • Incorrect Stoichiometry: Ensure you are using the correct molar equivalents of the reducing agent as specified in the protocol.

  • Q4: How can I effectively purify this compound from the reaction mixture?

    • A4: Purification can often be achieved by:

      • Aqueous Workup: An initial acid-base extraction can be effective. Since anilines are basic, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will extract the product into the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

      • Column Chromatography: Flash column chromatography on silica gel is a common method. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.[6] For basic amines that may interact strongly with acidic silica, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and recovery.[7]

Palladium-Catalyzed Cross-Coupling Routes (Buchwald-Hartwig or Suzuki)

Alternative synthetic strategies may involve palladium-catalyzed cross-coupling reactions, such as the Buchling-Hartwig amination of a 3-haloaniline derivative with a tetrahydropyran component, or a Suzuki coupling of a 3-aminophenylboronic acid derivative with a tetrahydropyran electrophile.

Frequently Asked Questions (FAQs):

  • Q5: My Buchwald-Hartwig amination is giving a low yield. What are the common pitfalls?

    • A5: Low yields in Buchwald-Hartwig reactions can stem from:

      • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.

      • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often required. If your reaction is not proceeding, consider screening different ligands.

      • Base Selection: The strength and nature of the base (e.g., sodium tert-butoxide, LHMDS, K₃PO₄) can significantly impact the reaction outcome. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

      • Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and ether formation if a hydroxyl-containing substrate is used.

  • Q6: I am attempting a Suzuki coupling and observing significant homocoupling of my boronic acid derivative. How can I prevent this?

    • A6: Homocoupling in Suzuki reactions is often caused by:

      • Oxygen in the Reaction Mixture: Similar to the Buchwald-Hartwig reaction, oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is essential.

      • Incorrect Stoichiometry: Using a slight excess of the boronic acid can sometimes lead to homocoupling. Try adjusting the stoichiometry of your coupling partners.

      • Suboptimal Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent system can all influence the extent of homocoupling. A thorough optimization of these parameters may be necessary.

Data Presentation

The following table summarizes typical yields for reductive amination reactions under various conditions, providing a baseline for what can be expected. Note that these are for analogous reactions and actual yields for this compound may vary.

Starting AmineStarting CarbonylReducing AgentSolventCatalyst (if any)Yield (%)Reference
AnilineCyclohexanoneNaBH(OAc)₃DCEAcetic Acid95J. Org. Chem. 1996, 61, 3849-3862
4-FluoroanilineCyclopentanoneNaBH(OAc)₃DCENone92J. Org. Chem. 1996, 61, 3849-3862
Aniline4-tert-ButylcyclohexanoneNaBH₃CNMethanolNone85J. Am. Chem. Soc. 1971, 93, 2897-2904
Ammonium AcetateBenzaldehydeNaBH(OAc)₃DCENone88J. Org. Chem. 1996, 61, 3849-3862

Experimental Protocols

A plausible and commonly employed experimental protocol for the synthesis of this compound via reductive amination is provided below.

Reductive Amination of 3-Aminobenzaldehyde with Tetrahydropyran-4-one

  • Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M), add tetrahydropyran-4-one (1.1-1.2 eq).

  • Imine Formation: If desired, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is evident, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Reaction Pathway for Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction A 3-Aminobenzaldehyde C Imine Intermediate A->C B Tetrahydropyran-4-one B->C E This compound C->E Reduction D [H] D->E

Caption: Reductive amination synthesis of this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Reaction Complete Check_Conversion->Complete High Troubleshoot_Reaction Troubleshoot Reaction Conditions Incomplete->Troubleshoot_Reaction Troubleshoot_Purification Troubleshoot Purification Complete->Troubleshoot_Purification Purity_SM Check Purity of Starting Materials Troubleshoot_Reaction->Purity_SM Reagent_Activity Check Reagent Activity Troubleshoot_Reaction->Reagent_Activity Reaction_Params Optimize Reaction Parameters (Temp, Time, pH) Troubleshoot_Reaction->Reaction_Params Purification_Loss Product Loss During Purification? Troubleshoot_Purification->Purification_Loss Side_Products Significant Side Products? Troubleshoot_Purification->Side_Products Optimize_Chromatography Optimize Chromatography/Extraction Purification_Loss->Optimize_Chromatography Identify_Side_Products Identify Side Products Side_Products->Identify_Side_Products

Caption: A logical workflow for troubleshooting low yields.

Relationship between Issues and Solutions in Reductive Amination

G cluster_0 Potential Issues cluster_1 Potential Solutions A Low Imine Formation Sol1 Anhydrous Conditions / Adjust pH A->Sol1 B Carbonyl Reduction Sol2 Use Selective Reducing Agent (e.g., NaBH(OAc)3) B->Sol2 C Over-alkylation Sol3 Adjust Stoichiometry C->Sol3 D Catalyst Inactivity Sol4 Use Fresh Catalyst / Inert Atmosphere D->Sol4

Caption: Common issues and their corresponding solutions.

References

Technical Support Center: Purification of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 3-(Oxan-4-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common and efficient method for its synthesis is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Impurities from this process can include:

  • Unreacted Starting Materials: 3-Aminophenylboronic acid (or its pinacol ester) and 4-halo-oxane (e.g., 4-iodo-oxane or 4-bromo-oxane).

  • Catalyst Residues: Trace amounts of the palladium catalyst and associated phosphine ligands.

  • Reaction Byproducts: Biphenyl-3,3'-diamine (from the homo-coupling of the boronic acid) and boronic acid decomposition products.[1][2][3][4]

  • Inorganic Salts: Bases such as potassium carbonate or cesium carbonate used in the coupling reaction.[4]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial aqueous work-up is highly recommended. This involves dissolving the crude material in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or a mild aqueous base (like sodium bicarbonate solution) to remove inorganic salts and water-soluble impurities. This is followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrating it under reduced pressure.

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be an effective method for removing certain impurities, especially if the crude product is semi-crystalline. Suitable solvent systems to explore include isopropanol, ethanol/water mixtures, or toluene/heptane.[5] The choice of solvent will depend on the specific impurity profile.

Q4: Is column chromatography a suitable purification method for this compound?

A4: Yes, flash column chromatography on silica gel is a very effective method for purifying this compound. Due to the basic nature of the aniline moiety, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to prevent streaking and improve separation.[6] A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is generally effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product streaks on the TLC plate during method development for column chromatography. The aniline is interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent system to neutralize the acidic sites on the silica gel.[6]
Low recovery after column chromatography. The product may be sticking to the column due to its polarity or interaction with the silica.In addition to adding triethylamine to the eluent, ensure the crude material is properly loaded (dry loading is often preferred) and that the chosen eluent system is appropriate to elute the product in a reasonable number of column volumes.
Presence of a persistent, less polar impurity after chromatography. This could be a homo-coupled byproduct like biphenyl-3,3'-diamine.Optimize the gradient for column chromatography to achieve better separation. If co-elution is an issue, a subsequent recrystallization may be necessary.
The purified product is discolored (e.g., yellow or brown). This may be due to trace palladium catalyst residues or oxidation of the aniline.Treatment with activated carbon can sometimes remove colored impurities. To prevent oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.
The NMR spectrum of the purified product shows residual solvent peaks. Incomplete removal of the solvent after the final purification step.Dry the product under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMF or DMSO), an aqueous workup followed by extraction with a lower-boiling solvent prior to final purification is recommended.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Recovery Yield Throughput Key Considerations
Aqueous Work-up 70-85%>95%HighRemoves inorganic salts and highly polar impurities.
Recrystallization 90-98%60-80%MediumEffective for crystalline solids; requires careful solvent selection.
Flash Column Chromatography >99%70-90%Low to MediumHighly effective for a wide range of impurities; requires solvent and time.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Dissolve the crude this compound in ethyl acetate (10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL).

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and rinse with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh) in the desired initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% Triethylamine).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization
  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

PurificationWorkflow crude Crude this compound workup Aqueous Work-up crude->workup partially_pure Partially Purified Product workup->partially_pure waste Impurities (Salts, Byproducts) workup->waste chromatography Flash Column Chromatography partially_pure->chromatography recrystallization Recrystallization partially_pure->recrystallization pure_product Pure this compound (>99%) chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound.

References

Technical Support Center: Improving Regioselectivity of Reactions with 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of electrophilic aromatic substitution (EAS) reactions with 3-(Oxan-4-yl)aniline.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) Reactions

Users often encounter a mixture of constitutional isomers during EAS reactions with this compound. The primary cause is the powerful activating and ortho, para-directing nature of the amino group, which can lead to multiple products. The bulky oxan-4-yl group at the meta position adds another layer of complexity, sterically hindering one of the ortho positions.

Expected Regioselectivity for N-Acetyl-3-(Oxan-4-yl)aniline:

The directing effects of the activating acetamido group and the weakly activating/directing oxan-4-yl group are crucial in determining the final product distribution. The strong ortho, para-directing acetamido group will primarily dictate the position of electrophilic attack.

  • Position 2 (ortho to -NHAc, ortho to -oxanyl): Sterically hindered by the adjacent bulky oxan-4-yl group.

  • Position 4 (para to -NHAc, ortho to -oxanyl): Electronically activated by the acetamido group and sterically accessible. This is the anticipated major product.

  • Position 6 (ortho to -NHAc, meta to -oxanyl): Electronically activated but may experience some steric hindrance from the substituent at position 3.

Table 1: Predicted Isomer Distribution in EAS Reactions of N-Acetyl-3-(Oxan-4-yl)aniline

Reaction TypeElectrophilePosition 2 Yield (ortho)Position 4 Yield (para)Position 6 Yield (ortho)
NitrationNO₂+MinorMajor (>90%) Minor
HalogenationBr⁺, Cl⁺MinorMajor Minor
Friedel-Crafts AcylationRCO⁺Reaction often fails or gives low yield. If successful, the 4-acylated product is expected to be major.Major (if reaction proceeds) Minor

Note: The data for nitration is based on studies of 3-methylacetanilide, which is a close structural analog. The nitration of 3-methylacetanilide yields 91% of the 4-nitro product.[1] Data for halogenation and Friedel-Crafts acylation are qualitative predictions based on established principles of electrophilic aromatic substitution.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy to enhance regioselectivity and prevent side reactions is to protect the amino group via acetylation. This moderates the activating effect of the amine and increases the steric bulk, favoring substitution at the less hindered para position.

  • Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the product formed via the lowest activation energy pathway, which is typically the para isomer.

  • Choice of Lewis Acid (for Friedel-Crafts): For Friedel-Crafts reactions, the choice and amount of Lewis acid are critical. Using milder Lewis acids or stoichiometric amounts can sometimes prevent the complexation with the aniline nitrogen that deactivates the ring.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of meta-substituted product during the nitration of this compound?

A1: Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid leads to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). This anilinium ion is a strong electron-withdrawing group and a meta-director. To avoid this, you must protect the amino group by converting it to an acetamide (-NHCOCH₃) before nitration. The acetamido group is an ortho, para-director and is less basic, preventing the formation of the anilinium ion under nitrating conditions.

Q2: My Friedel-Crafts reaction with this compound is not working. What is the issue?

A2: Friedel-Crafts reactions, both alkylation and acylation, often fail with anilines. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃). This forms a positively charged complex on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack. The recommended solution is to perform the Friedel-Crafts acylation on the N-acetylated derivative, N-(3-(Oxan-4-yl)phenyl)acetamide. However, even with the protected amine, the reaction can be sluggish due to the deactivating effect of the amide group compared to a free amine.

Q3: How can I favor ortho-substitution over para-substitution?

A3: While the para-product is generally favored due to sterics, achieving high ortho-selectivity can be challenging. For some anilines, specific directing groups can be employed. For instance, directed ortho-metalation (DoM) can be a powerful strategy. This involves deprotonation at the ortho position using a strong base, directed by a suitable group on the nitrogen, followed by quenching with an electrophile. However, this requires modification of the starting material.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the amino group, which is a crucial step for achieving high regioselectivity in subsequent EAS reactions.

  • Dissolve this compound in a suitable solvent such as dichloromethane or acetic acid.

  • Add an excess of acetic anhydride (typically 1.5-2 equivalents).

  • Optionally, a catalytic amount of a mild acid (e.g., a drop of concentrated sulfuric acid) or a base (e.g., pyridine) can be used to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid product, N-(3-(Oxan-4-yl)phenyl)acetamide, by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol/water.

Protocol 2: Regioselective Bromination of N-(3-(Oxan-4-yl)phenyl)acetamide

This procedure is adapted from standard protocols for the bromination of acetanilide.

  • Dissolve N-(3-(Oxan-4-yl)phenyl)acetamide in glacial acetic acid in a flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of the acetanilide derivative at room temperature.

  • Continue stirring for 30-60 minutes after the addition is complete. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • If the solution has a persistent orange color from excess bromine, add a small amount of sodium bisulfite solution to quench it.

  • Collect the precipitated solid, 4-bromo-N-(3-(Oxan-4-yl)phenyl)acetamide, by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to obtain the purified product.

Visualizations

experimental_workflow start This compound protection Acetylation (Acetic Anhydride) start->protection intermediate N-(3-(Oxan-4-yl)phenyl)acetamide protection->intermediate eas Electrophilic Aromatic Substitution (EAS) (e.g., Nitration, Halogenation) intermediate->eas product 4-Substituted-N-(3-(Oxan-4-yl)phenyl)acetamide (Major Product) eas->product deprotection Deprotection (Acid/Base Hydrolysis) product->deprotection final_product 4-Substituted-3-(Oxan-4-yl)aniline deprotection->final_product

Caption: Workflow for regioselective functionalization.

Caption: Regioselectivity analysis of electrophilic attack.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and troubleshooting cross-coupling reactions involving 3-(Oxan-4-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for aryl amines like this compound are palladium-catalyzed reactions. These include:

  • Buchwald-Hartwig Amination: For forming C-N bonds, coupling the aniline with aryl halides or triflates.[1][2][3] This is one of the most widely used methods for synthesizing arylamines.[4][5]

  • Suzuki-Miyaura Coupling: While less direct for the aniline itself, derivatives of this compound (e.g., a bromo-substituted version) can be coupled with boronic acids to form C-C bonds.

  • Heck Reaction: To form C-C bonds by coupling with alkenes. The Heck reaction involves the reaction of an unsaturated halide with an alkene, catalyzed by a palladium complex.[6][7][8]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10][11]

  • Stille Coupling: For C-C bond formation using organostannane reagents. These reactions are advantageous as the reagents are often stable and the reactions can occur under neutral conditions.[12][13]

Q2: How does the this compound structure influence catalyst selection?

A2: The key features of this compound are the aniline moiety and the bulky, non-aromatic oxane ring.

  • Aniline Group: The primary amine is a good nucleophile and a potential ligand for the metal catalyst. For C-N couplings (Buchwald-Hartwig), this is the reactive site. For C-C couplings on a halogenated version of the molecule, the amine can still coordinate to the catalyst, potentially influencing its activity.

  • Oxane Ring: This is a sterically bulky, aliphatic substituent. Its presence necessitates the use of ligands on the catalyst that are also sterically hindered. These bulky ligands, such as the Buchwald phosphine ligands (e.g., XPhos, SPhos), help to promote the crucial reductive elimination step in the catalytic cycle and prevent catalyst deactivation.[14]

Q3: Which palladium precursor is best to start with?

A3: A variety of palladium precursors can be effective. Common choices include:

  • Pd(OAc)₂ (Palladium(II) Acetate): Often used in combination with phosphine ligands. It is reduced in situ to the active Pd(0) species.[15]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A stable source of Pd(0) that is widely used in cross-coupling reactions.

  • Preformed Catalysts: Palladacycles or pre-formed complexes of Pd(0) with specific ligands (e.g., XPhos Pd G3) can offer higher stability, activity, and easier handling, especially for challenging substrates.

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are not degraded. Use a glovebox for weighing and handling air-sensitive reagents. Consider using a more robust pre-catalyst.
Inappropriate Ligand The ligand is crucial. For anilines with bulky groups, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction.[14]
Incorrect Base The base is critical for the catalytic cycle. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are common.[4] Weaker bases may be insufficient.
Solvent Issues Ensure the solvent is anhydrous and degassed. Common solvents like toluene, dioxane, or THF can contain peroxides or water that poison the catalyst. Distilling or using commercially available dry solvents is recommended.
Low Reaction Temperature Some cross-coupling reactions, especially with less reactive partners like aryl chlorides, may require higher temperatures to proceed efficiently.

Problem 2: Formation of side products (e.g., hydrodehalogenation or homocoupling).

Possible Cause Troubleshooting Step
Catalyst Decomposition Catalyst decomposition can lead to palladium black, which promotes side reactions. Try lowering the catalyst loading, using a more stable ligand, or running the reaction at a lower temperature.
Presence of Water Traces of water can lead to the hydrolysis of intermediates and cause hydrodehalogenation of the aryl halide starting material. Ensure all reagents and solvents are scrupulously dried.
Base-Induced Homocoupling The base can sometimes promote the homocoupling of the starting materials. A change of base or solvent might mitigate this issue. For Sonogashira couplings, the absence of a copper co-catalyst can sometimes reduce alkyne homocoupling.[11]

Data Presentation: Catalyst System Comparison

The selection of the ligand is paramount for successful cross-coupling with sterically demanding anilines. The following tables provide a general comparison of common ligand classes for Buchwald-Hartwig amination. Yields are representative and will vary based on the specific aryl halide and reaction conditions.

Table 1: Comparison of Phosphine Ligands for Buchwald-Hartwig Amination

Ligand GenerationExample LigandsTypical Catalyst LoadingGeneral Performance with Anilines
First Generation PPh₃, P(o-tolyl)₃2-5 mol%Moderate yields, often requires high temperatures. Not ideal for bulky substrates.
Bidentate Ligands BINAP, DPPF1-3 mol%Improved reactivity over first-generation ligands, allowing for a broader substrate scope.[1]
Bulky, Monodentate Ligands XPhos, SPhos, RuPhos0.5-2 mol%Excellent performance with hindered anilines and unreactive aryl halides (chlorides).[14] Often allows for lower reaction temperatures.
N-Heterocyclic Carbenes (NHCs) IPr, SIMes1-3 mol%Strong σ-donors, offering high stability and activity, particularly for aryl chlorides.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Amination with this compound

This protocol is a starting point and may require optimization for specific substrates.

1. Reagents and Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

2. Procedure:

  • In a glovebox, add the aryl halide, this compound, palladium precatalyst, and NaOtBu to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed toluene to the vial.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key workflows and mechanisms relevant to cross-coupling reactions.

Catalyst_Screening_Workflow Catalyst Screening Workflow for Cross-Coupling Start Define Reaction: This compound + Coupling Partner Select_Pd Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Select_Pd Select_Ligand Select Ligand Class (e.g., Buchwald, NHC) Start->Select_Ligand Select_Base Select Base (e.g., NaOtBu, Cs₂CO₃) Start->Select_Base Select_Solvent Select Solvent (e.g., Toluene, Dioxane) Start->Select_Solvent Run_Reaction Run Small-Scale Screening Reactions Select_Pd->Run_Reaction Select_Ligand->Run_Reaction Select_Base->Run_Reaction Select_Solvent->Run_Reaction Analysis Analyze Results (LC-MS, NMR) Run_Reaction->Analysis Troubleshoot Troubleshoot? (Low Yield, Side Products) Analysis->Troubleshoot Optimization Optimize Conditions (Temp, Concentration, Time) Optimization->Run_Reaction Scale_Up Scale-Up Reaction Troubleshoot->Optimization Yes Troubleshoot->Scale_Up No, Good Result Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition amide_complex L₂Pd(II)(Ar)(NHR') pd2_complex->amide_complex Ligand Exchange (Amine Binding) amide_complex->pd0 Reductive Elimination product Ar-NHR' amide_complex->product start_reagents Ar-X start_reagents->pd2_complex amine_reagent R'NH₂ + Base amine_reagent->pd2_complex Troubleshooting_Tree Troubleshooting Decision Tree Start Reaction Issue: Low Conversion Check_Catalyst Is Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Dry? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Change Ligand (e.g., to XPhos) Use Pre-catalyst Degas Solvents Rigorously Check_Catalyst->Sol_Catalyst No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify/Dry Amine & Halide Use Anhydrous Solvent Check Base Quality Check_Reagents->Sol_Reagents No Sol_Conditions Increase Temperature Change Base/Solvent Increase Reaction Time Check_Conditions->Sol_Conditions No Success Problem Solved Check_Conditions->Success Yes Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success

References

Validation & Comparative

Comparative Guide to the Biological Activity of 3-(Oxan-4-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(Oxan-4-yl)aniline analogs, focusing on their potential as kinase inhibitors for cancer therapy. The information is based on available experimental data for structurally related compounds, offering insights into their structure-activity relationships (SAR) and therapeutic potential.

Introduction to this compound Analogs in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The oxane (tetrahydropyran) ring can improve physicochemical properties such as solubility, while the aniline moiety provides a versatile handle for a variety of chemical modifications to modulate biological activity. This class of compounds has garnered interest primarily as kinase inhibitors, a major class of targeted cancer therapeutics. Kinases are key enzymes in cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.

Comparative Biological Activity

While specific data for a wide range of this compound analogs is limited in publicly available literature, we can draw comparative insights from closely related aniline and kinase inhibitor structures. The primary focus of this guide will be on their activity as inhibitors of key cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR) and c-Met, and their resulting anti-proliferative effects on cancer cell lines.

Kinase Inhibitory Activity

Aniline derivatives are known to act as "hinge-binders" in the ATP-binding pocket of kinases. The aniline nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. Modifications on the aniline ring and the oxane moiety can influence binding affinity and selectivity for different kinases.

Table 1: Comparative Kinase Inhibitory Activity of Aniline-Based Analogs

Compound ClassTarget Kinase(s)IC₅₀ (nM)Key Structural FeaturesCitation(s)
4-AnilinoquinazolinesEGFR1.8 - 92Quinazoline core, various substitutions on the aniline ring.
4-AnilinoquinolinesSrc353-Cyanoquinoline core.[1]
4-Anilino-3-cyanobenzo[g]quinolinesSrc, MEKVariesTricyclic benzo[g]quinoline core.[1]
4-Anilino-coumarin derivativesNot Specified>10,000Coumarin core with aniline at C4.[2]
Anticancer (Cytotoxic) Activity

The inhibition of critical kinases by these analogs is expected to translate into anti-proliferative activity against cancer cells that are dependent on those kinases for survival and growth. This is typically assessed using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 2: Comparative Anticancer Activity of Aniline-Based Analogs

Compound ClassCancer Cell Line(s)IC₅₀ (µM)Key Structural FeaturesCitation(s)
4-AnilinoquinazolinesA431 (skin carcinoma)2.62Diethylamine and 4-bromo-2-fluoroaniline substitutions.
4-AnilinoquinolinylchalconesMDA-MB-231 (breast cancer)0.11 - 1.94Chalcone-quinoline hybrids with benzyloxyaniline.[3]
Imidazopyrimidin-3-aminesMCF-7, T-47D, MDA-MB-231 (breast cancer)6.72 - 14.36Hydroxy- and/or methoxy-phenyl derivatives.[4]
3-Amino-1,2,4-triazole derivativesVariousVaries3-Bromophenylamino moiety.[5]
Isoxazole-Amide AnaloguesHep3B (liver cancer)~23N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide.[2]

Note: As with kinase activity, specific cytotoxicity data for a broad range of this compound analogs is not available in the provided search results. The table showcases the anticancer potential of various aniline-containing scaffolds.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like this compound analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase enzyme (e.g., EGFR, c-Met)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a well of a microplate, combine the kinase, its substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiate the reaction by adding a specific concentration of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds (this compound analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Visualizations

Aniline-based kinase inhibitors often target key signaling pathways implicated in cancer. The diagrams below, generated using Graphviz (DOT language), illustrate the general EGFR and c-Met signaling pathways, which are common targets for such inhibitors.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Aniline-based Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of aniline-based compounds.

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds GAB1 GAB1 c-Met->GAB1 Activates STAT3 STAT3 c-Met->STAT3 Activates RAS_MAPK RAS/MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway GAB1->PI3K_AKT Gene_Expression Gene_Expression RAS_MAPK->Gene_Expression Regulates PI3K_AKT->Gene_Expression Regulates STAT3->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Motility Motility Gene_Expression->Motility Invasion Invasion Gene_Expression->Invasion Inhibitor Aniline-based Inhibitor Inhibitor->c-Met Inhibits

Caption: Overview of the c-Met signaling pathway targeted by aniline-based inhibitors.

Experimental Workflow for Inhibitor Evaluation

Workflow Compound_Synthesis Synthesize this compound Analogs In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability_Assay Determine_IC50_Kinase Determine Kinase IC₅₀ In_Vitro_Kinase_Assay->Determine_IC50_Kinase SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50_Kinase->SAR_Analysis Determine_IC50_Cells Determine Cellular IC₅₀ Cell_Viability_Assay->Determine_IC50_Cells Determine_IC50_Cells->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for a comprehensive set of analogs is currently limited, the broader class of aniline-based kinase inhibitors has demonstrated significant potential in targeting key cancer-related signaling pathways, such as EGFR and c-Met.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs. This will enable the establishment of a clear structure-activity relationship, guiding the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway information provided in this guide offer a framework for such investigations, paving the way for the discovery of novel and effective anticancer therapeutics.

References

A Comparative Guide to the Purity Validation of 3-(Oxan-4-yl)aniline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 3-(Oxan-4-yl)aniline purity. While specific comparative data on the same batch of this compound is not publicly available, this document outlines typical methodologies and presents an objective comparison based on the analysis of analogous compounds and general principles of each technique.

Introduction to Purity Analysis of this compound

This compound is a valuable building block in medicinal chemistry. Its purity is a critical factor that can influence the outcome of chemical reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. Both HPLC and NMR are powerful methods for assessing purity, but they operate on different principles and offer complementary information. HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing a quantitative measure of purity based on peak area. In contrast, quantitative NMR (qNMR) provides a direct measure of the amount of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.

Data Presentation: A Comparative Overview

The following table presents a hypothetical but realistic comparison of purity data for a single batch of this compound as might be determined by HPLC and qNMR. This illustrates the type of information each technique provides.

Parameter HPLC (UV Detection) Quantitative ¹H NMR (qNMR) Comments
Purity (%) 99.5% (Area % Normalization)99.2% (w/w assay vs. Internal Standard)HPLC area percentage assumes all impurities have a similar response factor to the main compound, which may not be accurate. qNMR provides a more direct, absolute quantification against a standard. The slight difference in values is common and highlights the complementary nature of the techniques.
Major Impurity Detected Impurity A at RRT 1.25 (0.20%)Not individually quantifiedHPLC is highly sensitive for detecting and quantifying minor impurities that are well-resolved from the main peak.
Residual Solvents Not DetectedToluene (0.15%)NMR is an excellent tool for identifying and quantifying residual solvents, which may not be detected by typical HPLC-UV methods.
Water Content Not DeterminedNot DeterminedNeither technique is the primary method for water content determination. Karl Fischer titration is the standard method.
Identity Confirmation Based on Retention TimeConfirmed by Chemical Shifts and CouplingNMR provides unambiguous structural confirmation of the main component, while HPLC relies on comparison to a reference standard.

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are crucial for reproducible results. The following are representative protocols for the analysis of this compound. These should be considered as starting points and would require optimization and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is typical for the analysis of aromatic amines.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the steps for determining the purity of this compound using an internal standard.

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic Anhydride (Certified Reference Material)
Sample Preparation Accurately weigh ~20 mg of this compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.75 mL of DMSO-d₆.
Pulse Program A standard 90° pulse sequence.
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all protons)
Number of Scans 16
Data Processing Manual phasing and baseline correction. Integration of a well-resolved signal from the analyte and a signal from the internal standard.

Mandatory Visualizations

The following diagrams illustrate the workflows for the validation of this compound purity by HPLC and NMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh_sample->dissolve_nmr weigh_is Accurately Weigh Internal Standard weigh_is->dissolve_nmr acquire Acquire ¹H NMR Spectrum dissolve_nmr->acquire acquire_params Quantitative Parameters (e.g., long d1) acquire->acquire_params process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Purity (w/w) integrate->calculate report Generate Report calculate->report

Spectroscopic and Structural Analysis of 3-(Oxan-4-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis and structural confirmation of 3-(Oxan-4-yl)aniline. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values alongside experimental data for structurally related aniline derivatives. This approach offers a valuable reference for researchers working with similar chemical entities, aiding in the identification and characterization of novel compounds.

Comparative Spectroscopic Data

The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic techniques. The table below summarizes the key predicted data for this compound and compares it with experimental data from other aniline derivatives.

Spectroscopic TechniqueThis compound (Predicted/Typical)N-benzylaniline (Experimental)[1]N-benzyl-3-fluoroaniline (Experimental)[1]
¹H NMR (ppm, CDCl₃) ~7.0-7.2 (m, Ar-H), ~6.6-6.8 (m, Ar-H), ~3.9-4.1 (m, O-CH₂), ~3.4-3.6 (m, O-CH₂), ~2.5-2.7 (m, Ar-CH), ~1.7-1.9 (m, CH₂)7.45 (dt, J = 15.0, 7.4 Hz, 4H), 7.38 (d, J = 6.8 Hz, 1H), 7.30 – 7.24 (m, 2H), 6.82 (td, J = 7.3, 0.6 Hz, 1H), 6.73 (d, J = 8.5 Hz, 2H), 4.41 (s, 2H), 4.10 (s, 1H)81.4 mg); 1H NMR (500 MHz, CDCl3) δ 7.45 (dt, J = 15.0, 7.4 Hz, 4H), 7.38 (d, J = 6.8 Hz, 1H), 7.30 – 7.24 (m, 2H), 6.82 (td, J = 7.3, 0.6 Hz, 1H), 6.73 (d, J = 8.5 Hz, 2H), 4.41 (s, 2H), 4.10 (s, 1H)
¹³C NMR (ppm, CDCl₃) ~147 (Ar-C-N), ~129 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~68 (O-CH₂), ~42 (Ar-CH), ~34 (CH₂)148.2, 139.5, 129.4, 128.7, 127.6, 127.3, 117.6, 112.9, 48.4147.8, 136.7, 133.2, 129.6, 129.3, 129.0, 128.4, 127.0, 117.8, 113.0, 45.9
IR (cm⁻¹) ~3450-3350 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1600, 1500 (Ar C=C stretch), ~1100 (C-O stretch)Not explicitly detailed for this specific compound in the provided results, but typical aniline spectra show characteristic N-H, C-H, and C=C stretching and bending vibrations.[2][3]Not explicitly detailed for this specific compound in the provided results, but would show similar characteristic peaks with potential shifts due to the fluorine substituent.
Mass Spec. (m/z) [M+H]⁺: 178.12265 (Predicted)[4][M]⁺: 183.25[M]⁺: 201.24

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of aniline derivatives. These protocols are based on standard laboratory practices.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).

  • ¹³C NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

    • A larger number of scans is typically required (e.g., 1024 or more).

    • Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Thin Film: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source, typically via direct infusion or coupled with a liquid chromatography system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis and Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_integration Integration of All Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structural Confirmation data_integration->structure_confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

References

Comparative Analysis of 3-(Oxan-4-yl)aniline Derivatives in Molecular Docking Studies: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of direct comparative molecular docking studies focused specifically on 3-(Oxan-4-yl)aniline derivatives. While research into various aniline derivatives as pharmacologically active agents is extensive, the particular subclass of this compound and its analogs has not been the subject of published comparative computational analyses. This guide, therefore, addresses the current information gap and provides a framework for how such a comparative study could be structured, should data become available.

For researchers, scientists, and drug development professionals interested in this chemical scaffold, the lack of comparative docking data presents both a challenge and an opportunity. It highlights a novel area for computational exploration that could uncover promising lead compounds for various therapeutic targets.

While direct comparisons are not possible at this time, this guide will present a generalized workflow and data presentation structure that can be adopted for future studies on this compound derivatives. To illustrate these principles, we will draw upon methodologies and data from related studies on other classes of aniline derivatives investigated as kinase inhibitors.

Data Presentation: A Template for Comparison

Should docking studies on this compound derivatives be published, the quantitative data could be effectively summarized in a table similar to the one below. This format allows for a clear and concise comparison of the binding affinities and inhibitory potentials of different derivatives against one or more protein targets.

DerivativeTarget Protein(s)Docking Score (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting ResiduesReference
Compound A e.g., EGFR-8.5e.g., MET793, LYS745
Compound B e.g., EGFR-7.9e.g., MET793, ASP855
Compound C e.g., VEGFR2-9.2e.g., CYS919, ASP1046
Compound D e.g., VEGFR2-8.8e.g., CYS919, GLU885

This table is a template and does not contain real data for this compound derivatives due to the absence of published studies.

Experimental Protocols: A Generalized Docking Methodology

The following outlines a typical experimental protocol for molecular docking studies, which would be applicable to the analysis of this compound derivatives.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is energy-minimized using a suitable force field (e.g., CHARMm or AMBER).

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using a chemical drawing tool and converted to 3D structures.

  • The ligands are energy-minimized using a force field such as MMFF94.

  • Appropriate protonation states at physiological pH are assigned.

3. Molecular Docking:

  • A docking software (e.g., AutoDock, Glide, or GOLD) is used to predict the binding conformation and affinity of the ligands within the active site of the target protein.

  • The active site is defined by creating a grid box around the co-crystallized ligand or by identifying key catalytic residues.

  • A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is employed to explore the conformational space of the ligand within the active site.

  • The resulting poses are scored using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • The docking results are analyzed to identify the binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and the predicted binding affinity.

  • The results for different derivatives are compared to understand structure-activity relationships (SAR).

Mandatory Visualization: Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a generalized workflow for a comparative molecular docking study and a hypothetical signaling pathway that could be investigated.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Target Protein (PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligands Design this compound Derivatives Prep_Ligands Prepare Ligands (Energy Minimization) Ligands->Prep_Ligands Define_Site Define Binding Site Prep_Protein->Define_Site Run_Docking Run Docking Algorithm Prep_Ligands->Run_Docking Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Interactions (H-bonds, Hydrophobic, etc.) Score_Poses->Analyze_Interactions Compare_Results Compare Derivatives (SAR) Analyze_Interactions->Compare_Results

A generalized workflow for comparative molecular docking studies.

Signaling_Pathway Ligand This compound Derivative Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ligand->Receptor Inhibition P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) P1->Downstream Response Cellular Response (e.g., Proliferation, Angiogenesis) Downstream->Response

Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While there is currently a lack of specific comparative docking studies on this compound derivatives, the methodologies and frameworks from related research on other aniline compounds provide a clear path forward. The templates and generalized protocols presented in this guide are intended to serve as a valuable resource for researchers initiating computational studies on this promising class of molecules. Future research in this area will be crucial for elucidating the therapeutic potential of this compound derivatives and for the rational design of novel and effective drug candidates.

Comparative Analysis of 3-(Oxan-4-yl)aniline Derivatives as CCR5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from a 3-(oxan-4-yl)aniline scaffold, focusing on their activity as C-C chemokine receptor type 5 (CCR5) antagonists. The primary example discussed is TAK-779, a pioneering non-peptide CCR5 antagonist, and its analogs.

Introduction to CCR5 and its Antagonists

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking and function of various immune cells, including T-lymphocytes and macrophages.[1] It also serves as the primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2] Consequently, antagonism of CCR5 is a validated therapeutic strategy for the treatment of HIV-1 infection. TAK-779 was one of the first small-molecule, non-peptide CCR5 antagonists to be discovered and has been a critical tool in understanding the structural requirements for CCR5 inhibition.[3]

Structure-Activity Relationship (SAR) of TAK-779 Analogs

The SAR studies of TAK-779 and its derivatives have provided valuable insights into the key structural features required for potent CCR5 antagonism. The this compound moiety is part of a larger quaternary ammonium salt structure in TAK-779. Modifications to this and other parts of the molecule have significant effects on its biological activity.

Compound IDCore Structure ModificationQuaternary Ammonium MoietyIC50 (nM) for [¹²⁵I]-RANTES BindingKey Findings
TAK-779 BenzocyclohepteneN,N-dimethyl-N-(tetrahydro-2H-pyran-4-yl)aminium1.4[4]The quaternary ammonium salt and the tetrahydropyran ring are crucial for high-affinity binding.[4][5]
Analog 1 DihydronaphthaleneN,N-dimethyl-N-(tetrahydro-2H-pyran-4-yl)aminium-Optimization of the core scaffold from initial screening hits led to the more potent benzocycloheptene of TAK-779.[6]
Analog 2 BenzoxapineN,N-dimethyl-N-(tetrahydro-2H-pyran-4-yl)aminium-Part of the scaffold optimization that led to the identification of the benzocycloheptene core as superior for CCR5 affinity.[6]
Thiophene-based Analog ThiopheneVaried primary amines-A strategy for late-stage diversification of the core structure, demonstrating the tolerance of the scaffold for different aromatic systems.[7]
Analog with Cyclohexane BenzocyclohepteneN,N-dimethyl-N-cyclohexylaminium~4.2Replacement of the tetrahydropyran with a cyclohexane ring resulted in a 3-fold decrease in activity, highlighting the importance of the oxygen atom in the pyran ring.[4]
Analog with Cyclopyran BenzocyclohepteneN,N-dimethyl-N-cyclopyranaminium-Structure-activity relationship studies have indicated that a cyclopyran ring can be more favorable than a cycloheptane ring in certain analogs.[4]

Experimental Protocols

The evaluation of CCR5 antagonists involves a series of in vitro assays to determine their binding affinity, functional antagonism, and antiviral activity.

Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

  • Cells: CHO cells stably expressing human CCR5 (CHO/CCR5).[3]

  • Radioligand: [¹²⁵I]-RANTES, a natural chemokine ligand for CCR5.[3]

  • Procedure:

    • CHO/CCR5 cells are incubated with various concentrations of the test compound.

    • [¹²⁵I]-RANTES is added to the cell suspension.

    • The mixture is incubated to allow for competitive binding.

    • The cells are harvested, and the amount of bound radioactivity is measured using a gamma counter.

    • The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated.[3]

Calcium Mobilization Assay

This functional assay determines the ability of a compound to block the intracellular signaling cascade initiated by chemokine binding to CCR5.

  • Cells: CHO/CCR5 cells.[3]

  • Stimulus: RANTES or another CCR5 agonist.[3]

  • Procedure:

    • CHO/CCR5 cells are loaded with a calcium-sensitive fluorescent dye.

    • The cells are pre-incubated with the test compound.

    • RANTES is added to stimulate the cells, leading to an increase in intracellular calcium concentration.

    • The change in fluorescence, corresponding to the calcium flux, is measured.

    • An effective antagonist will block the RANTES-induced calcium mobilization.[3]

Anti-HIV-1 Activity Assay

This assay evaluates the ability of the compound to inhibit the replication of R5-tropic HIV-1 in susceptible cells.

  • Cells: MAGI-CCR5 cells (HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene) or peripheral blood mononuclear cells (PBMCs).[3]

  • Virus: R5-tropic HIV-1 strains (e.g., Ba-L).[3]

  • Procedure (MAGI-CCR5 assay):

    • MAGI-CCR5 cells are seeded in microtiter plates.

    • The cells are infected with an R5 HIV-1 strain in the presence of varying concentrations of the test compound.

    • After a 2-day incubation, the cells are fixed and stained for β-galactosidase activity.

    • Infected cells turn blue, and the number of blue foci is counted to determine the extent of viral replication and its inhibition by the compound.[3]

  • Procedure (PBMC assay):

    • Phytohemagglutinin-stimulated PBMCs are infected with an R5 HIV-1 strain.

    • The infected cells are cultured in the presence of the test compound.

    • Supernatants are collected at regular intervals and analyzed for the presence of the viral p24 antigen using an ELISA kit.

    • A reduction in p24 levels indicates inhibition of viral replication.[3]

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway Ligand Chemokine (e.g., RANTES) or HIV-1 gp120 CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Heterotrimeric G Protein (Gi) CCR5->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Gene Expression) Ca_Mobilization->Cellular_Response Contributes to MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK MAPK->Cellular_Response Leads to Antagonist TAK-779 (Antagonist) Antagonist->CCR5 Blocks

Caption: CCR5 signaling pathway upon ligand binding and its inhibition by an antagonist.

Experimental Workflow for CCR5 Antagonist Evaluation

Experimental_Workflow Start Compound Synthesis (this compound derivatives) Binding_Assay Receptor Binding Assay ([¹²⁵I]-RANTES) Start->Binding_Assay Decision1 Potent Binding? Binding_Assay->Decision1 Functional_Assay Functional Assay (Calcium Mobilization) Decision2 Active in Functional Assay? Functional_Assay->Decision2 Decision1->Functional_Assay Yes Discard1 Discard or Redesign Decision1->Discard1 No Antiviral_Assay Anti-HIV-1 Activity Assay (MAGI-CCR5 or PBMC) Decision3 Potent Antiviral Activity? Antiviral_Assay->Decision3 Decision2->Antiviral_Assay Yes Discard2 Discard or Redesign Decision2->Discard2 No Lead_Optimization Lead Optimization Decision3->Lead_Optimization Yes Discard3 Discard or Redesign Decision3->Discard3 No

Caption: Workflow for the evaluation of novel CCR5 antagonists.

References

A Comparative Guide to the Quantitative Analysis of 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(Oxan-4-yl)aniline, a substituted aniline of interest in pharmaceutical development, is critical for pharmacokinetic studies, quality control, and impurity profiling. This guide provides a comparative overview of the principal analytical methodologies applicable to its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not publicly available, this document leverages established analytical approaches for aniline and its derivatives to provide a robust framework for method development and selection.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for the analysis of aniline derivatives, which are expected to be applicable to this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds, detection by mass fragmentation.High-efficiency separation coupled with highly selective and sensitive mass detection.
Sample Volatility Not required.Required (or requires derivatization).Not required.
Derivatization Not required.Often necessary for polar anilines to improve volatility and thermal stability.[1]Not required.
Selectivity Moderate; may be affected by co-eluting impurities.High; mass spectral data provides structural information.Very High; based on precursor and product ion transitions.
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.1 - 10 ng/mL
Linearity (Typical Range) 2 - 60 µg/mL0.5 - 25 mg/L[1]1 - 500 µg/L
Precision (Typical %RSD) < 5%< 10%< 15%
Throughput HighModerate (derivatization can be time-consuming).High
Instrumentation Cost Low to ModerateModerateHigh
Primary Application Routine quality control, content uniformity, and purity analysis.Impurity profiling, analysis in complex matrices where volatility is not a limitation.Bioanalysis, trace-level impurity quantification, metabolite identification.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar aniline compounds and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like substituted anilines.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 240-280 nm for anilines).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute to the desired concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is a powerful tool for the identification and quantification of volatile or semi-volatile compounds. For polar compounds like anilines, derivatization is often required to enhance volatility and improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or ion trap).

Derivatization (Example with Acetic Anhydride):

  • To the sample extract, add a suitable solvent (e.g., toluene) and a derivatizing agent like acetic anhydride and a catalyst (e.g., pyridine).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to complete the reaction.

  • Cool the sample and inject it into the GC-MS.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for bioanalytical studies and trace-level quantification in complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Similar to HPLC-UV but often with smaller particle size columns (e.g., sub-2 µm) for better resolution and faster analysis.

  • The mobile phase typically includes a modifier like formic acid or ammonium formate to enhance ionization.

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for anilines.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by infusing a standard solution.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity.

Sample Preparation:

  • For biological samples (e.g., plasma, urine), sample preparation is crucial and may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate a general analytical workflow for the quantification of a target analyte and a logical comparison of the discussed methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Dilution Dilution & Filtration Extraction->Dilution Derivatization->Dilution HPLC HPLC Dilution->HPLC GCMS GC-MS Dilution->GCMS LCMSMS LC-MS/MS Dilution->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the quantification of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Selection Criteria Analyte This compound Quantification HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Moderate Matrix Sample Matrix HPLC->Matrix Clean Samples Cost Cost & Throughput HPLC->Cost Low GCMS->Sensitivity Good GCMS->Selectivity High GCMS->Matrix Complex (Volatile) GCMS->Cost Moderate LCMSMS->Sensitivity Excellent LCMSMS->Selectivity Very High LCMSMS->Matrix Complex (Biofluids) LCMSMS->Cost High

Caption: Comparison of analytical methods based on key performance criteria.

References

A Comparative Guide to 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-anilinoquinazoline derivatives, a prominent class of compounds targeting the Epidermal Growth Factor Receptor (EGFR). Due to the limited availability of public X-ray crystal structure data for 3-(Oxan-4-yl)aniline derivatives, this guide focuses on the well-characterized and structurally related 4-anilinoquinazoline scaffold. This class of compounds offers a wealth of experimental data, providing a robust framework for understanding structure-activity relationships and informing drug discovery efforts.

The information presented herein is compiled from publicly available research and is intended to serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the in vitro activity of a selection of 4-anilinoquinazoline derivatives against EGFR. These compounds demonstrate the impact of various substitutions on the quinazoline core and the aniline moiety on their inhibitory potency.

Compound IDSubstitution on Quinazoline RingSubstitution on Aniline RingEGFR IC₅₀ (nM)Reference
Gefitinib 6,7-dimethoxy3-chloro-4-fluoro2.5 - 37
Erlotinib 6,7-bis(2-methoxyethoxy)3-ethynyl2
Compound 19h 6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)3-ethynyl0.47
Compound 4a 6,7-dimethoxy4-((4-ethylpiperazin-1-yl)methyl)2.5 µM (MKN45 cells)
Compound 8a 7-((diethylamino)ethyl)oxy4-bromo-2-fluoro2.62 µM (A431 cells)

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4-anilinoquinazoline derivatives are crucial for reproducibility and further development.

1. General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a common synthetic route for preparing 4-anilinoquinazoline derivatives.

  • Step 1: Cyclization to form the Quinazoline Core. 2-Amino-4,5-dimethoxybenzoic acid is reacted with formamide at elevated temperatures (e.g., 120-140 °C) to yield 6,7-dimethoxyquinazolin-4(3H)-one.

  • Step 2: Chlorination of the Quinazoline Core. The product from Step 1 is chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 4-chloro-6,7-dimethoxyquinazoline.

  • Step 3: Nucleophilic Substitution. The 4-chloroquinazoline intermediate is then reacted with a substituted aniline in a suitable solvent like isopropanol or dimethylformamide (DMF) at elevated temperatures to yield the final 4-anilinoquinazoline derivative. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.

  • Step 4: Purification. The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity. Characterization is typically performed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

2. In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against EGFR.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Materials: Recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly-GT peptide), ATP, and a detection system (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The EGFR enzyme, substrate, and test compound are incubated together in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the detection reagents are added.

    • The TR-FRET signal is measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC₅₀ value is then determined by fitting the dose-response curve using a non-linear regression model.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline inhibitors act by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling.

A Comparative Guide to the Metabolic Stability of 3-(Oxan-4-yl)aniline-Containing Compounds and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of compounds containing the 3-(oxan-4-yl)aniline moiety and structurally related analogs. The information presented is intended to assist researchers in drug discovery and development by providing supporting experimental data and detailed protocols for assessing metabolic stability. While specific data for a wide range of this compound-containing compounds is limited in publicly available literature, this guide draws comparisons from structurally similar molecules to provide valuable insights into potential metabolic liabilities and strategies for optimization.

Data Presentation: Metabolic Stability in Human Liver Microsomes

The following table summarizes the in vitro metabolic stability of various aniline derivatives in human liver microsomes (HLM). The data includes the half-life (t½) and intrinsic clearance (Clint), which are key indicators of a compound's susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

CompoundStructureHLM Half-Life (t½, min)HLM Intrinsic Clearance (Clint, µL/min/mg protein)Reference Compound(s) for Assay Validation
Aniline (Reference)Aniline structureData not specifiedHighNot applicable
2,6-Dimethylaniline 2,6-Dimethylaniline structureSlower than anilineLower than anilineAniline
Compound 18c (A 2-substituted aniline pyrimidine derivative)Structure complex, refer to source publication for details53.1ModerateNot specified
N-acyl piperidine analog of a MARK inhibitor Scaffold contains an aniline-like moiety linked to an N-acyl piperidineMore stable than hydroxyindane precursorLower than precursorHydroxyindane precursor
Pyridyl analog of a MARK inhibitor Phenyl ring of aniline-containing compound replaced with a pyridyl groupGreatly increasedLowerPhenyl-containing precursor

Note: The data presented is compiled from various sources and assays may have different experimental conditions. Direct comparison should be made with caution. The structures for Compound 18c and the MARK inhibitor analogs are described in the referenced literature and are presented here conceptually.

Experimental Protocols

A detailed methodology for a common in vitro metabolic stability assay is provided below.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil, imipramine)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Compound Addition: The test compound and positive controls are added to the incubation mixture at a final concentration (e.g., 1 µM).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation is performed without the NADPH regenerating system to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method. An internal standard is used to ensure analytical accuracy.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot is used to determine the elimination rate constant (k).

  • Calculation of Parameters:

    • Half-life (t½): t½ = 0.693 / k

    • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Visualizations: Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the common metabolic pathways for aniline-containing compounds.

experimental_workflow prep Preparation of Incubation Mixture (Microsomes + Buffer) add_cpd Add Test Compound prep->add_cpd pre_incubate Pre-incubation at 37°C add_cpd->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate Reaction (Add Acetonitrile) sampling->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze calculate Data Analysis & Calculation (t½, Clint) analyze->calculate

Experimental workflow for a liver microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Compound) hydroxylation Aromatic Hydroxylation (e.g., ortho- or para- to NH2) parent->hydroxylation Oxidation n_oxidation N-Oxidation parent->n_oxidation Oxidation oxane_hydroxylation Oxane Ring Hydroxylation parent->oxane_hydroxylation Oxidation glucuronidation Glucuronidation (on hydroxylated metabolites or NH2) hydroxylation->glucuronidation sulfation Sulfation (on hydroxylated metabolites or NH2) hydroxylation->sulfation n_oxidation->glucuronidation

Potential metabolic pathways for this compound.

Safety Operating Guide

Proper Disposal of 3-(Oxan-4-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(Oxan-4-yl)aniline, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage waste containing this chemical compound responsibly.

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1] It is suspected of causing genetic defects and cancer, and is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a procedural formality but a critical safety and environmental imperative. Under no circumstances should this chemical be released into drains or the environment.

Hazard Profile and Safety Data

A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key quantitative and qualitative safety data.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation)невропиктограмаDangerH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin SensitizationневропиктограмаDangerH317: May cause an allergic skin reaction.
Serious Eye DamageневропиктограмаDangerH318: Causes serious eye damage.
Germ Cell MutagenicityневропиктограмаDangerH341: Suspected of causing genetic defects.
CarcinogenicityневропиктограмаDangerH351: Suspected of causing cancer.
Specific Target Organ ToxicityневропиктограмаDangerH372: Causes damage to organs (Blood) through prolonged or repeated exposure.
Hazardous to the Aquatic EnvironmentневропиктограмаDangerH410: Very toxic to aquatic life with long lasting effects.
Flammable LiquidsневропиктограмаDangerH227: Combustible liquid.

Experimental Protocol: Waste Collection and Disposal Procedure

The required disposal method for this compound is through an approved waste disposal plant. Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves. The following step-by-step protocol outlines the procedure for the collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (e.g., nitrile)

    • Protective clothing

    • Eye protection (safety glasses with side shields or goggles)

    • Face protection (face shield)

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably under a chemical fume hood.

2. Waste Segregation and Collection:

  • Designate a specific, labeled waste container for this compound and materials contaminated with it.

  • The container must be chemically compatible with the aniline compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Collect all waste, including unused product, solutions containing the compound, and any contaminated materials (e.g., pipette tips, paper towels, gloves) in this designated container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate concentration and volume of the waste

    • The date the waste was first added to the container

    • The appropriate hazard pictograms (as shown in the table above)

4. Storage:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from heat, open flames, and other sources of ignition.

  • The storage area should be locked or otherwise secured to prevent unauthorized access.[2]

5. Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. The primary disposal route will be incineration at a licensed facility.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe improper_disposal Improper Disposal (e.g., Drain, Regular Trash) start->improper_disposal Incorrect Path collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect store Step 3: Store Container in a Secure Hazardous Waste Area collect->store contact_ehs Step 4: Contact Institutional EHS or Certified Waste Contractor store->contact_ehs disposal Step 5: Arrange for Professional Disposal (Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end consequences High Risk of Environmental Contamination and Health Hazards improper_disposal->consequences

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Oxan-4-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(Oxan-4-yl)aniline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of experiments and to minimize risks associated with this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is paramount when handling this compound due to the potential hazards associated with its aromatic amine structure. Aromatic amines can be toxic and may cause skin irritation or sensitization. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[1][2]
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashing.[2][3]
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1] Check for breakthrough times for anilines.[4]
Double GlovingRecommended to reduce the risk of exposure from a single glove failure.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against minor splashes.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection RespiratorAn air-purifying respirator with organic vapor cartridges may be necessary if working outside a fume hood or with heated material.[1][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to cleanup.

Figure 1: Safe Handling Workflow for this compound

Experimental Protocol:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: Always consult the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs).

  • Engineering Controls: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above before entering the designated work area.

  • Weighing and Transferring:

    • Use a dedicated spatula and weighing paper.

    • Avoid generating dust.

    • Carefully transfer the chemical to the reaction vessel, minimizing the potential for spills.

  • Running the Reaction:

    • Ensure the reaction setup is secure and properly assembled.

    • Continuously monitor the reaction for any unexpected changes.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety. The following plan outlines the correct procedures for disposing of waste generated from handling this compound.

G Figure 2: Waste Disposal Plan for this compound cluster_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Paper Towels) storage_solid Labeled Solid Waste Container waste_solid->storage_solid waste_liquid Unused/Waste Solutions storage_liquid Labeled Liquid Waste Container (Halogenated or Non-halogenated) waste_liquid->storage_liquid waste_glass Contaminated Glassware storage_glass Labeled Glass Waste Container waste_glass->storage_glass disposal_pickup Arrange for Hazardous Waste Pickup storage_solid->disposal_pickup storage_liquid->disposal_pickup storage_glass->disposal_pickup

Figure 2: Waste Disposal Plan for this compound

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a designated, clearly labeled solid waste container.

    • Liquid Waste: Unused or waste solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container. Check if your institution requires segregation of halogenated and non-halogenated waste streams.

    • Contaminated Glassware: Disposable glassware should be placed in a designated container for broken or contaminated glass. Non-disposable glassware must be decontaminated before being washed.

  • Labeling: All waste containers must be clearly labeled with the chemical name and a hazardous waste sticker.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.